Product packaging for Glycolithocholate(Cat. No.:)

Glycolithocholate

Cat. No.: B1262617
M. Wt: 432.6 g/mol
InChI Key: XBSQTYHEGZTYJE-OETIFKLTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glycolithocholate (GLCA) is a glycine-conjugated secondary bile acid derived from lithocholic acid (LCA) through the action of gut microbiota . It is a key metabolite studied for its impact on digestive health, with research evidence mapping its associations with various hepatobiliary disorders and colorectal cancers . Its physicochemical properties make it a molecule of significant interest in hepatotoxicity research. Studies indicate that the sulfation of this compound is a critical detoxification pathway in the liver, and its impaired metabolism has been linked to cholestasis and cirrhosis in model organisms . Due to these properties, fluorescent analogs of this compound are utilized as vital tools for visualizing and studying bile acid transport mechanisms within liver tissue, closely mirroring the behavior of native monohydroxy bile salts . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or for any other applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42NO4- B1262617 Glycolithocholate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H42NO4-

Molecular Weight

432.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1

InChI Key

XBSQTYHEGZTYJE-OETIFKLTSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

3a-Hydroxy-5b-cholanic acid glycine ester
glycolithocholate
glycolithocholic acid
glycolithocholic acid, monosodium salt
lithocholylglycine

Origin of Product

United States

Biosynthesis and Systemic Biotransformation of Glycolithocholate

Endogenous Biosynthesis Pathways Leading to Glycolithocholate Precursors

The journey to this compound begins in the liver with the synthesis of primary bile acids from cholesterol. These primary bile acids, cholic acid and chenodeoxycholic acid, are the direct precursors to the secondary bile acids formed in the intestine. Two main pathways are responsible for this initial synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway. mdpi.comgenome.jpfrontiersin.org

Classical Pathway (CYP7A1-Initiated)

The classical pathway is the predominant route for bile acid synthesis in humans, accounting for the majority of production. mdpi.comfrontiersin.org This pathway is initiated in the endoplasmic reticulum of hepatocytes. nih.gov

The key regulatory and rate-limiting step is the hydroxylation of cholesterol at the 7α position, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1) . nih.govresearchgate.netnih.gov This initial step converts cholesterol into 7α-hydroxycholesterol. nih.govresearchgate.net Following this, a series of enzymatic reactions modify the steroid nucleus. genome.jp The intermediate, 7α-hydroxy-4-cholesten-3-one, serves as a common precursor for both primary bile acids. nih.gov The enzyme sterol 12α-hydroxylase (CYP8B1) determines the final primary bile acid product; its action leads to the formation of cholic acid, while its absence results in the synthesis of chenodeoxycholic acid. nih.govresearchgate.netnih.gov

Once synthesized, these primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) by the enzyme bile acid-CoA: amino acid N-acyltransferase (BAAT) before being secreted into the bile. nih.gov Chenodeoxycholic acid, a product of this pathway, can then travel to the intestine where it becomes a substrate for bacterial modification into lithocholic acid, the direct precursor of this compound.

Table 1: Key Enzymes in the Classical Pathway of Bile Acid Synthesis

EnzymeAbbreviationFunctionLocation
Cholesterol 7α-hydroxylaseCYP7A1Rate-limiting step; converts cholesterol to 7α-hydroxycholesterol. nih.govnih.govEndoplasmic Reticulum
Sterol 12α-hydroxylaseCYP8B1Directs synthesis towards cholic acid. nih.govnih.govEndoplasmic Reticulum
Bile acid-CoA: amino acid N-acyltransferaseBAATConjugates bile acids with glycine or taurine. nih.govPeroxisomes

Alternative Pathway (CYP27A1-Initiated)

The alternative, or acidic, pathway provides a secondary route for bile acid synthesis and is initiated in the mitochondria. mdpi.comnih.gov This pathway is particularly important for the metabolism of oxysterols from extrahepatic tissues. researchgate.net It begins with the hydroxylation of cholesterol's side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . nih.govdiff.orgnih.gov

This initial step produces (25R)-26-hydroxycholesterol (also known as 27-hydroxycholesterol). nih.govnih.gov This intermediate is then transported to the endoplasmic reticulum where it is hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) . nih.govdiff.org Unlike the classical pathway, the alternative pathway predominantly yields chenodeoxycholic acid. frontiersin.org This chenodeoxycholic acid then joins the bile acid pool, undergoes conjugation, and is secreted into the intestine, where it can be converted to lithocholic acid and subsequently this compound.

Table 2: Key Enzymes in the Alternative Pathway of Bile Acid Synthesis

EnzymeAbbreviationFunctionLocation
Sterol 27-hydroxylaseCYP27A1Initiates the pathway by hydroxylating cholesterol's side chain. nih.govnih.govMitochondria
Oxysterol 7α-hydroxylaseCYP7B1Catalyzes the 7α-hydroxylation of oxysterol intermediates. nih.govdiff.orgEndoplasmic Reticulum

Enterohepatic Recirculation Dynamics of this compound

The body conserves its bile acid pool, including this compound, through a highly efficient process known as enterohepatic circulation. This system involves secretion from the liver, function in the intestine, and reabsorption back into the portal circulation for return to the liver. wikipedia.orgnih.govyoutube.com Approximately 95% of bile acids secreted into the intestine are reabsorbed and recycled. researchgate.netwikipedia.orgyoutube.com

Hepatic Secretion and Biliary Transport Mechanisms

Once primary bile acids are synthesized and conjugated in the liver, they are actively transported from hepatocytes into the bile canaliculi. nih.govnih.gov This secretion is a critical step in the formation of bile. clinicalgate.comyoutube.com The transport across the canalicular membrane is an energy-dependent process mediated by specific transporter proteins. nih.gov

The primary transporter responsible for the secretion of conjugated bile acids like this compound is the Bile Salt Export Pump (BSEP) , an ATP-dependent transporter. clinicalgate.com After secretion into the canaliculi, bile flows into the bile ducts and is eventually stored and concentrated in the gallbladder. youtube.comclinicalgate.com Upon food intake, hormonal signals trigger gallbladder contraction, releasing the bile into the duodenum to aid in lipid digestion. youtube.com

Intestinal Reabsorption Processes

After aiding in fat digestion and absorption in the small intestine, the majority of bile acids are reabsorbed to be returned to the liver. nih.govyoutube.comyoutube.com While some passive absorption of unconjugated bile acids can occur, the primary mechanism for reabsorbing conjugated bile acids like this compound is an active transport process concentrated in the terminal ileum. wikipedia.orgyoutube.com

The key protein responsible for the active reabsorption of conjugated bile acids from the intestinal lumen into the enterocytes of the terminal ileum is the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as SLC10A2. nih.govnih.govnih.govwikipedia.org This transporter efficiently captures bile acids, including this compound, from the gut. wikipedia.orgresearchgate.net Studies have shown that lithocholylglycine (this compound) is efficiently absorbed, with about 60% being conserved during its transit through the intestine. nih.gov The absorption of sulfated forms of this compound, however, is significantly less efficient. nih.govnih.govnih.gov

The ASBT system is highly effective, contributing to the recycling of each bile salt molecule multiple times, often several times during a single digestive phase. wikipedia.org Once inside the enterocytes, bile acids are shuttled across the cell and transported across the basolateral membrane into the portal venous blood by the heteromeric organic solute transporter Ostα-Ostβ. nih.gov From the portal circulation, they are efficiently extracted by hepatocytes to be re-secreted into bile, thus completing the enterohepatic circuit. nih.govwikipedia.org

Table 3: Key Transporters in this compound Enterohepatic Circulation

TransporterAbbreviationFunctionLocation
Bile Salt Export PumpBSEPActively secretes conjugated bile acids from hepatocytes into bile. clinicalgate.comCanalicular Membrane (Liver)
Apical Sodium-Dependent Bile Acid TransporterASBTMediates active reabsorption of conjugated bile acids from the intestine. nih.govnih.govwikipedia.orgApical Membrane of Enterocytes (Terminal Ileum)
Organic Solute Transporter Alpha/BetaOstα-OstβTransports bile acids across the basolateral membrane of enterocytes into portal blood. nih.govBasolateral Membrane of Enterocytes (Terminal Ileum)

Organic Anion Transporting Polypeptides (OATPs) Involvement

Organic Anion Transporting Polypeptides (OATPs) are crucial for the hepatic uptake of a wide array of endogenous and exogenous compounds from the blood. Specifically, the liver-expressed OATP1B1 and OATP1B3 are significant in the transport of bile acids. Research has demonstrated that this compound is a substrate for both of these transporters. The affinity of these transporters for this compound, represented by the Michaelis-Menten constant (Km), has been quantified. A lower Km value indicates a higher affinity of the transporter for the substrate.

Kinetic Parameters of this compound Transport by OATP1B1 and OATP1B3

TransporterKm (μM)
OATP1B14.7 ± 0.9
OATP1B33.5 ± 0.4

These findings indicate that both OATP1B1 and OATP1B3 are involved in the hepatic uptake of this compound, with OATP1B3 showing a slightly higher affinity. The efficient uptake of this compound from the sinusoidal blood into the hepatocytes is a critical step in its enterohepatic circulation.

Multidrug Resistance-Associated Protein (MRP) Family Efflux (e.g., MRP1, MRP2, MRP3)

The Multidrug Resistance-Associated Protein (MRP) family, part of the ATP-binding cassette (ABC) transporter superfamily, is involved in the efflux of a variety of molecules, including conjugated bile acids, from cells. nih.govresearchgate.net MRP1, MRP2, and MRP3 are known to transport a wide range of organic anions. nih.govresearchgate.net MRP2 is primarily located on the apical membrane of hepatocytes and mediates the secretion of bile salts into the bile canaliculi. nih.gov In contrast, MRP1 and MRP3 are typically found on the basolateral membrane of hepatocytes and other epithelial cells, facilitating the efflux of substrates back into the sinusoidal blood or interstitial fluid. nih.gov While the MRP family is known to transport various bile acid conjugates, specific kinetic data for the transport of this compound by MRP1, MRP2, or MRP3 are not extensively detailed in the available research. However, their known function in transporting structurally similar bile salts suggests a potential role in the disposition of this compound.

Other Bile Acid Transport Systems (e.g., BSEP, OSTα-OSTβ, IBABP)

Several other transport systems are integral to the enterohepatic circulation of bile acids.

Bile Salt Export Pump (BSEP): BSEP, or ABCB11, is a key transporter located on the canalicular membrane of hepatocytes, responsible for the primary secretion of monovalent conjugated bile salts into the bile. nih.govbioivt.com It exhibits high affinity for conjugated bile acids such as taurochenodeoxycholate and glycocholate. nih.gov However, BSEP generally shows a poor affinity for unconjugated bile acids. jci.org While specific transport kinetics for this compound by BSEP are not readily available, its nature as a conjugated bile salt suggests it is likely a substrate.

Organic Solute Transporter Alpha-Beta (OSTα-OSTβ): This heterodimeric transporter is predominantly located on the basolateral membrane of enterocytes in the ileum, as well as in hepatocytes and cholangiocytes. nih.govclockss.org OSTα-OSTβ is essential for the efflux of bile acids from these cells into the portal blood, thus playing a critical role in the final step of intestinal bile acid reabsorption. nih.govclockss.org It functions as a facilitated diffuser, transporting bile acids down their concentration gradient. nih.gov While it is a known transporter of various bile acids, specific transport data for this compound is not extensively documented.

Ileal Bile Acid Binding Protein (IBABP): Found in the cytoplasm of ileal enterocytes, IBABP is not a transporter but an intracellular binding protein. It binds bile acids that have been taken up by the apical sodium-dependent bile acid transporter (ASBT), facilitating their transport across the enterocyte to the basolateral membrane for efflux by OSTα-OSTβ. nih.gov IBABP is known to bind two bile acid molecules with a high degree of positive cooperativity, which is related to a slow conformational change in the protein upon binding. nih.govresearchgate.net Although detailed binding affinity studies specifically with this compound are limited, its role in the intracellular transport of various bile acids suggests its involvement in the intestinal absorption of this compound.

Systemic Distribution and Organ-Specific Transport Beyond the Enterohepatic Axis

While the majority of bile acids are confined to the enterohepatic circulation, a small fraction can spill over into the systemic circulation. Lithocholic acid, the unconjugated form of this compound, has been found to be present in tissues in both a soluble form and a form that is firmly bound to tissue residues. nih.gov This tissue-bound lithocholate can be released by the enzyme cholanoylamino acid hydrolase. nih.gov Studies have shown the presence of tissue-bound lithocholate in the liver. nih.gov Furthermore, the distribution of bile acids can be influenced by disease states, with elevated levels of certain bile acid species found in tumor lesions of right-sided colon cancer and in liver metastases from these cancers. nih.gov However, specific data on the systemic distribution and organ-specific transport of this compound itself, beyond the primary organs of the enterohepatic circulation, are not well-documented.

Microbial Biotransformations of this compound Precursors

Role of Gut Microbiota in Bile Acid Deconjugation and Dehydroxylation

The gut microbiota plays a pivotal role in the biotransformation of primary bile acids into secondary bile acids. A key initial step in this process is the deconjugation of conjugated bile acids like this compound. nih.govnih.gov This reaction is catalyzed by bile salt hydrolases (BSHs) produced by a variety of gut bacteria, including species from the genera Lactobacillus, Clostridium, Bifidobacterium, and Enterococcus. figshare.com The deconjugation of this compound releases the glycine amino acid and the unconjugated bile acid, lithocholic acid. This deconjugation is a critical gateway reaction, as only deconjugated bile acids can be further metabolized by the gut microbiota. nih.govfrontiersin.org Following deconjugation, the resulting lithocholic acid can undergo 7α-dehydroxylation, another microbially-mediated transformation, which is carried out by a more limited number of bacterial species, primarily from the Clostridium genus. researchgate.net

Enzymatic Activities (e.g., Bile Salt Hydrolases – BSH, Hydroxysteroid Dehydrogenases)

Bile Salt Hydrolases (BSH): These enzymes (EC 3.5.1.24) are responsible for hydrolyzing the amide bond that links the bile acid steroid core to its conjugated amino acid (glycine in the case of this compound). nih.gov BSHs are widespread among gut bacteria and exhibit varying substrate specificities. hku.hkbiocodexmicrobiotainstitute.com Some BSHs show a preference for glycine-conjugated bile acids, while others may prefer taurine-conjugated forms. hku.hk The activity of BSH is crucial for the subsequent microbial metabolism of the bile acid steroid nucleus. nih.govfrontiersin.org

Hydroxysteroid Dehydrogenases (HSDHs): After deconjugation of this compound to lithocholic acid, HSDHs can further modify the steroid core. These NAD(P)(H)-dependent enzymes catalyze the reversible oxidation and reduction of hydroxyl groups on the bile acid structure. researchgate.net For instance, 3α-HSDH can convert lithocholic acid to 3-oxo-lithocholic acid. jci.orgjci.org Other HSDHs, such as 7α-HSDH, 7β-HSDH, and 12α-HSDH, act on different hydroxyl positions of various bile acids, leading to a diverse pool of secondary bile acids. researchgate.netnih.gov For example, 11β-HSD1 has been shown to metabolize 7-oxolithocholic acid. nih.gov The collective action of these microbial enzymes significantly alters the composition and physiological properties of the bile acid pool.

Impact of Microbiota Composition on this compound Profile

The composition of the gut microbiota is a critical determinant in the biotransformation of bile acids, profoundly influencing the profile of secondary bile acids, including lithocholic acid (LCA) and its conjugated form, this compound. The gut microbiome facilitates the conversion of primary bile acids, which are synthesized in the liver, into secondary bile acids through a series of enzymatic reactions. nih.govnih.gov This process, primarily occurring in the colon, involves the deconjugation and 7α-dehydroxylation of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.govresearchgate.net The resulting secondary bile acids, deoxycholic acid (DCA) from CA and lithocholic acid (LCA) from CDCA, can then be further metabolized, including conjugation with amino acids like glycine to form compounds such as this compound.

Alterations in the gut microbial community, a state known as dysbiosis, can lead to significant shifts in the bile acid pool. nih.gov Research has identified specific bacterial taxa that are instrumental in the formation of secondary bile acids. For instance, bacteria from the Ruminococcaceae and Lachnospiraceae families, along with the genus Blautia, are known to possess 7α-dehydroxylating capabilities, which are essential for converting primary to secondary bile acids. nih.govresearchgate.net Studies in patients with cirrhosis have demonstrated that a lower abundance of these bacteria is associated with a decreased conversion of primary to secondary fecal bile acids. nih.govresearchgate.net

Conversely, an overgrowth of potentially pathogenic bacteria, such as those from the Enterobacteriaceae family, has been linked to altered bile acid profiles. nih.gov In children with nonalcoholic fatty liver disease (NAFLD), a condition associated with gut dysbiosis, reduced levels of fecal secondary bile acids have been observed. nih.govfrontiersin.org This decrease was significantly correlated with a reduction in bacteria from the Ruminococcaceae family and Eubacterium genus, which are known to express bile salt hydrolase and 7α-dehydroxylase enzymes necessary for LCA production. frontiersin.org Furthermore, in this cohort, the level of fecal LCA was negatively associated with the abundance of Escherichia coli. frontiersin.org

Inflammatory conditions in the gut also highlight the interplay between microbiota and bile acid metabolism. In patients with inflammatory bowel disease (IBD), alterations in the gut microbiota composition have been shown to modulate the intestinal bile acid profile, with notable changes in LCA levels. nih.govresearchgate.net Specifically, the family Prevotellaceae has been positively correlated with LCA levels and is associated with intestinal inflammation. nih.govresearchgate.net

The following tables summarize the observed correlations between specific gut microbiota taxa and the levels of lithocholic acid or its ratios, which directly influence the availability of the precursor for this compound synthesis.

Table 1: Correlation between Gut Microbiota and Lithocholic Acid (LCA) Profile

Bacterial Taxon Correlation with LCA or LCA/CDCA Ratio Associated Condition Reference
Blautia Positive correlation with LCA/CDCA ratio Cirrhosis nih.govresearchgate.net
Ruminococcaceae Positive correlation with fecal LCA Pediatric NAFLD frontiersin.org
Eubacterium Positive correlation with fecal LCA Pediatric NAFLD frontiersin.org
Escherichia coli Negative correlation with fecal LCA Pediatric NAFLD frontiersin.org

Table 2: Gut Microbiota Abundance Changes in Conditions with Altered Secondary Bile Acid Profiles

Condition Increased Abundance Decreased Abundance Reference
Cirrhosis Enterobacteriaceae, Veillonellaceae Ruminococcaceae, Lachnospiraceae, Blautia nih.gov
Pediatric NAFLD Escherichia coli Ruminococcaceae, Eubacterium frontiersin.org

These findings underscore the pivotal role of the gut microbiota in shaping the secondary bile acid pool. The abundance and activity of specific bacterial populations directly impact the production of lithocholic acid, the immediate precursor to this compound, thereby influencing its systemic profile and subsequent physiological effects. Dysbiosis can disrupt this metabolic interplay, leading to altered this compound levels that are often observed in various disease states. nih.govnih.gov

Molecular Interactions and Receptor Mediated Signaling by Glycolithocholate

Nuclear Receptor Modulation

Glycolithocholate, a glycine-conjugated form of the secondary bile acid lithocholic acid, engages with several nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. These interactions are pivotal in maintaining metabolic homeostasis and managing the cellular response to bile acid levels.

Farnesoid X Receptor (FXR) Interactions and Transcriptional Regulation

The Farnesoid X Receptor (FXR), or NR1H4, is a central regulator of bile acid, lipid, and glucose metabolism. wikipedia.org It functions as a sensor for bile acids and, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). wikipedia.org This complex then binds to specific DNA sequences known as hormone response elements, leading to the modulation of target gene expression. wikipedia.org

While many bile acids act as agonists for FXR, research has demonstrated that the unconjugated form of this compound, lithocholic acid (LCA), functions as an FXR antagonist with partial agonist activity. nih.gov In cellular and in vitro assays, LCA was shown to competitively inhibit the activation of FXR induced by the natural agonist chenodeoxycholic acid (CDCA) and the synthetic agonist GW4064. nih.gov Specifically, in an in vitro co-activator association assay, LCA was found to decrease CDCA- and GW4064-induced FXR activation with a half-maximal inhibitory concentration (IC50) of approximately 1 µM. nih.gov This antagonistic action is a key mechanism through which LCA, and by extension its conjugated form this compound, can counteract the signaling of FXR agonists.

Table 1: Antagonistic Activity of Lithocholic Acid (LCA) on FXR

Agonist Effect of LCA Assay Type Finding Reference
Chenodeoxycholic acid (CDCA) Inhibition Co-activator Association LCA decreased CDCA-induced FXR activation. nih.gov
GW4064 Inhibition Co-activator Association LCA decreased GW4064-induced FXR activation. nih.gov
GW4064 Inhibition Transactivation in HepG2 cells LCA effectively antagonized GW4064-enhanced FXR transactivation. nih.gov

The antagonistic effect of LCA on FXR has direct consequences for the expression of downstream target genes. A primary function of FXR activation is the induction of the Bile Salt Export Pump (BSEP), a transporter crucial for secreting bile acids from hepatocytes. nih.gov Studies have shown that, in contrast to FXR agonists which increase BSEP mRNA levels, treatment with LCA leads to a strong decrease in BSEP expression. nih.gov This downregulation is a direct result of its FXR antagonist activity. nih.gov

Furthermore, FXR activation typically suppresses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. wikipedia.org This suppression is mediated indirectly through the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine. wikipedia.orgjomes.org As an antagonist, this compound would be expected to interfere with this suppression, potentially leading to increased or sustained CYP7A1 expression by inhibiting the induction of SHP and FGF19.

Table 2: Regulation of Key FXR Target Genes by this compound (via Antagonism)

Gene Function Typical Regulation by FXR Agonist Expected Regulation by this compound (as an antagonist) Reference
BSEP (Bile Salt Export Pump) Hepatic bile acid efflux Upregulation Downregulation nih.gov
SHP (Small Heterodimer Partner) Transcriptional repressor of CYP7A1 Upregulation Inhibition of upregulation wikipedia.org
CYP7A1 (Cholesterol 7α-hydroxylase) Rate-limiting enzyme in bile acid synthesis Downregulation (via SHP/FGF19) Inhibition of downregulation wikipedia.orgjomes.org
FGF19 (Fibroblast Growth Factor 19) Intestinal hormone, suppresses CYP7A1 Upregulation Inhibition of upregulation jomes.org
OSTα/OSTβ (Organic Solute Transporter) Basolateral bile acid efflux Upregulation Inhibition of upregulation encyclopedia.pub

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Linkages

This compound is also recognized as a ligand for the Pregnane X Receptor (PXR, or NR1I2) and the Constitutive Androstane Receptor (CAR, or NR1I3). researchgate.netguidetopharmacology.org These nuclear receptors function as xenobiotic sensors that transcriptionally regulate a wide array of genes involved in the detoxification and transport of foreign chemicals and endogenous molecules, including bile acids. nih.govmdpi.com The activation of PXR and CAR by bile acids like lithocholic acid is a critical adaptive response to cholestasis, as these receptors induce the expression of phase I and phase II metabolizing enzymes and transporters that help to clear toxic substances. e-cmh.org

Vitamin D Receptor (VDR) Considerations

The Vitamin D Receptor (VDR, or NR1I1) is another nuclear receptor that interacts with bile acids. guidetopharmacology.org Lithocholic acid (LCA) has been identified as a physiological ligand for VDR, acting as an alternative to the receptor's classical ligand, 1α,25-dihydroxyvitamin D3. mdpi.com The activation of VDR by LCA induces the expression of target genes such as CYP3A4, an enzyme involved in the metabolism of both xenobiotics and bile acids themselves. mdpi.com Studies in mice lacking the VDR in hepatocytes have shown significant changes in the levels of bile salts, including this compound, highlighting a functional link between VDR signaling and this compound homeostasis. nih.gov

G-Protein Coupled Receptor (GPCR) Activation

In addition to entering the cell to activate nuclear receptors, bile acids can signal at the cell surface by activating G-protein coupled receptors (GPCRs). yale.edu These receptors mediate cellular responses to a variety of external stimuli by activating intracellular signaling cascades. nih.govwikipedia.org

Secondary bile acids have been shown to be ligands for specific GPCRs, most notably the Takeda G protein-coupled receptor 5 (TGR5, also known as GPBAR1). researchgate.net This receptor is involved in regulating energy metabolism, inflammation, and glucose homeostasis. While direct studies on this compound are limited, its role as a secondary bile acid suggests it participates in this signaling pathway, which is a recognized mechanism for other secondary bile acids. yale.eduresearchgate.net

Takeda G-protein coupled receptor 5 (TGR5) Activation Mechanisms

TGR5, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-established receptor for various bile acids, including this compound. frontiersin.orgplos.orguniprot.org The activation of TGR5 by its ligands initiates a series of downstream signaling events that play crucial roles in metabolism, inflammation, and cell proliferation. mdpi.comnih.gov

The binding of bile acids, such as this compound and its unconjugated form lithocholic acid (LCA), to TGR5 induces a conformational change in the receptor. nih.gov This leads to the activation of associated G-proteins. nih.gov Specifically, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net Following ligand binding and activation, TGR5 undergoes internalization, a process where the receptor is moved from the cell surface into the cytoplasm. frontiersin.orgplos.orgmdpi.com This internalization is a common mechanism for regulating GPCR signaling, preventing overstimulation and allowing for receptor recycling or degradation.

Interactive Table: TGR5 Ligand Potency

LigandEC50 (µM)
Lithocholic acid (LCA)0.53 nih.gov
Taurolithocholic acid (TLCA)~0.3 plos.org
Deoxycholic acid1.0 nih.gov
Chenodeoxycholic acid (CDCA)4.4 nih.gov
Cholic acid7.7 nih.gov

The activation of TGR5 by this compound triggers multiple downstream signaling pathways that mediate its diverse physiological effects. frontiersin.orgmdpi.com

cAMP/PKA Pathway: Upon TGR5 activation, the increase in intracellular cAMP activates Protein Kinase A (PKA). nih.govresearchgate.netresearchgate.net This pathway is central to many of TGR5's functions, including the regulation of inflammation and metabolism. nih.govresearchgate.net For instance, in Kupffer cells, the activation of this pathway leads to a decrease in the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). nih.gov

AKT Pathway: TGR5 activation has been shown to stimulate the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. frontiersin.orgmdpi.com This pathway is critically involved in cell survival, proliferation, and metabolism. In bovine aortic endothelial cells, the TGR5 agonist taurolithocholic acid (TLCA) enhances the phosphorylation of AKT. frontiersin.org Furthermore, TGR5 can modulate the AKT-mTOR pathway in macrophages, which plays a role in the anti-diabetic effects of TGR5 activation. frontiersin.org

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another target of TGR5 signaling. frontiersin.orgmdpi.com The effect of TGR5 activation on ERK signaling can be cell-type specific. For example, in non-ciliated cholangiocytes, TGR5 agonists inhibit ERK signaling, which promotes proliferation. frontiersin.org Conversely, in ciliated cholangiocytes, TGR5 activation stimulates ERK signaling, leading to an inhibition of proliferation. frontiersin.org

NF-κB Pathway: TGR5 activation generally exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgmdpi.comnih.gov This is achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov This inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory genes. researchgate.netfrontiersin.org

Recent research has uncovered a functional cross-talk between TGR5 and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov TGR5 activation can lead to the sensitization and activation of TRPV1, a non-selective cation channel involved in pain and sensory perception. nih.gov Studies in mice have demonstrated that TGR5-mediated activation of TRPV1 can induce itch responses. nih.gov This interaction highlights a novel mechanism by which bile acids can influence neuronal signaling and sensation. The TGR5/TRPV1 signaling pathway is considered crucial for regulating neurosensory sensations. nih.gov

Sphingosine (B13886) 1-Phosphate Receptor 2 (S1PR2) Engagement

In addition to TGR5, conjugated bile acids like this compound can activate Sphingosine 1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor for the bioactive lipid sphingosine-1-phosphate (S1P). nih.govnih.govcore.ac.uk This interaction has significant implications for hepatic lipid metabolism and cell signaling.

Similar to TGR5, S1PR2 activation by conjugated bile acids triggers the ERK1/2 and AKT signaling pathways. nih.govnih.govfrontiersin.org In rodent hepatocytes, the activation of these pathways by taurocholate (TCA) was shown to be mediated by S1PR2. nih.govfrontiersin.org This activation is associated with cell proliferation and migration, and can be blocked by a specific S1PR2 antagonist. nih.govnih.gov The S1PR2-mediated activation of ERK1/2 and AKT is a key mechanism by which conjugated bile acids influence hepatocyte function and contribute to the pathophysiology of cholestatic liver injury. nih.govnih.gov

A crucial aspect of S1PR2 signaling in response to conjugated bile acids involves the regulation of Sphingosine Kinase 2 (SphK2) and Histone Deacetylases (HDACs). nih.govnih.gov

Sphingosine Kinase 2 (SphK2): S1PR2 activation leads to the upregulation of hepatic SphK2. nih.govnih.gov SphK2 is an enzyme that phosphorylates sphingosine to generate S1P. uniprot.org The S1P produced by SphK2 in the nucleus has been shown to act as an endogenous inhibitor of HDACs. uniprot.orgnih.gov

Histone Deacetylases (HDACs): By inhibiting HDAC1 and HDAC2, the nuclear S1P generated via the S1PR2-SphK2 axis leads to increased histone acetylation. uniprot.orgnih.govnih.gov Specifically, the acetylation of histones H3K9, H4K5, and H2BK12 is increased. nih.gov This epigenetic modification promotes the transcriptional activity of genes involved in cell growth and hepatic lipid metabolism. nih.gov This mechanism highlights a novel pathway by which this compound, through S1PR2, can epigenetically regulate gene expression in the liver.

Interactive Table: Key Proteins in this compound Signaling

ProteinFull NameReceptor InteractionKey Function in Pathway
TGR5Takeda G-protein coupled receptor 5DirectPrimary receptor for this compound, initiates multiple downstream cascades.
S1PR2Sphingosine 1-Phosphate Receptor 2DirectActivated by conjugated bile acids, regulates lipid metabolism and gene expression.
cAMPCyclic Adenosine MonophosphateIndirect (TGR5)Second messenger produced upon TGR5 activation.
PKAProtein Kinase AIndirect (TGR5)Activated by cAMP, mediates inflammatory and metabolic effects.
AKTProtein Kinase BIndirect (TGR5, S1PR2)Promotes cell survival and proliferation.
ERKExtracellular signal-regulated kinaseIndirect (TGR5, S1PR2)Regulates cell proliferation and differentiation; effects can be cell-type specific.
NF-κBNuclear Factor-kappa BIndirect (TGR5)Transcription factor involved in inflammation; inhibited by TGR5 signaling.
TRPV1Transient Receptor Potential Vanilloid 1Indirect (TGR5)Ion channel involved in sensory perception, cross-talk with TGR5.
SphK2Sphingosine Kinase 2Indirect (S1PR2)Upregulated by S1PR2 activation, produces nuclear S1P.
HDACsHistone DeacetylasesIndirect (S1PR2/SphK2)Epigenetic regulators inhibited by nuclear S1P, leading to altered gene expression.
Implications for Cellular Lipid Metabolism

This compound, a glycine-conjugated form of the secondary bile acid lithocholic acid, plays a role in the intricate network of cellular lipid metabolism. wikipedia.orgnih.gov Lipid metabolism encompasses the synthesis and breakdown of lipids, crucial for energy storage and the formation of cellular structures like membranes. wikipedia.org In animals, fats are sourced from the diet and also synthesized by the liver. wikipedia.org The metabolism of lipids is a critical cellular process, with lipid droplets serving as central hubs for storing metabolic energy and membrane components. nih.gov

Research indicates that this compound is a factor in the broader context of bile acid signaling, which has regulatory effects on lipid homeostasis. For instance, the multidrug resistance-associated protein 2 (MRP2) is a key transporter in the canalicular excretion of substances like reduced glutathione (B108866), a process that contributes to bile acid-independent bile flow. researchgate.net The regulation of bile acid pathways is increasingly recognized as a target for influencing lipid-related metabolic processes.

The interplay between bile acids and lipid metabolism extends to conditions such as periodontitis, a chronic inflammatory disease. Elevated levels of blood lipids have been linked to this condition, and byproducts of lipid peroxidation may contribute to the associated inflammation and tissue degradation. nih.gov This highlights the systemic nature of lipid metabolism and its connection to inflammatory processes that can be influenced by bile acids.

Other Intracellular Signaling Network Modulation

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

This compound is implicated in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses. chumontreal.qc.ca The NF-κB family of transcription factors, when activated, translocates to the nucleus and binds to target genes, initiating the transcription of various inflammatory cytokines, chemokines, and adhesion molecules. chumontreal.qc.ca In its inactive state, NF-κB is held in the cytoplasm by inhibitor of NF-κB (IκB) proteins. chumontreal.qc.ca Activation of the pathway through various stimuli leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to enter the nucleus. chumontreal.qc.ca

The modulation of NF-κB signaling by bile acids like this compound is an area of active research. researchgate.net Dysregulation of NF-κB signaling is associated with a variety of inflammatory diseases and has more recently been linked to the onset and progression of metabolic diseases. chumontreal.qc.ca The ability of bile acids to influence this pathway underscores their role as signaling molecules that extend beyond their primary function in digestion.

Interactive Table: Key Components of the NF-κB Signaling Pathway

ComponentFunction
NF-κB (Nuclear Factor-kappa B) A protein complex that controls transcription of DNA, cytokine production, and cell survival.
IκB (Inhibitor of NF-κB) Proteins that inhibit the activity of NF-κB by sequestering it in the cytoplasm.
IKK (IκB kinase) An enzyme complex that phosphorylates IκB, leading to its degradation and the activation of NF-κB.

Extracellular Signal-Regulated Kinases (ERK1/2) Activity

This compound can influence the activity of Extracellular Signal-Regulated Kinases (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org ERK1/2 are involved in a wide array of cellular processes, including cell proliferation, differentiation, and survival. frontiersin.orgresearchgate.net The activation of ERK1/2 typically occurs through a cascade of protein phosphorylations initiated by upstream signals from growth factors and other stimuli. researchgate.net

Once activated, ERK1/2 can phosphorylate a multitude of downstream targets in both the cytoplasm and the nucleus. researchgate.net In the nucleus, ERK1/2 can regulate the activity of transcription factors such as Elk-1 and CREB, thereby influencing gene expression and mediating long-term cellular responses. researchgate.net The modulation of ERK1/2 activity by molecules like this compound highlights its potential to impact fundamental cellular decisions.

Protein Kinase B (AKT) Pathway Regulation

This compound is also involved in the regulation of the Protein Kinase B (AKT) signaling pathway, another critical regulator of cell growth, survival, and metabolism. oaepublish.comresearchgate.net The PI3K/AKT/mTOR pathway is frequently dysregulated in various diseases. oaepublish.com Activation of this pathway is often initiated by growth factors that lead to the activation of phosphoinositide 3-kinase (PI3K). oaepublish.com PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the cell membrane where it is activated. oaepublish.com

Activated AKT has a wide range of downstream targets that influence processes such as glucose metabolism and cell survival. oaepublish.comnih.gov For instance, AKT can promote glucose uptake and glycolysis, and it can also inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins. nih.gov The ability of this compound to modulate the AKT pathway suggests its involvement in the intricate control of cellular life and death decisions.

Interactive Table: Overview of AKT Pathway Regulation

StimulusKey MediatorsDownstream Effects
Growth FactorsPI3K, PIP3, PDK1Cell Growth, Proliferation, Survival, Metabolism
This compound(Modulatory)(Influences pathway activity)

Cyclic Adenosine Monophosphate (cAMP) and Protein Kinase A (PKA) Pathways

The intracellular signaling networks influenced by this compound also include the cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA) pathways. nih.gov cAMP is a ubiquitous second messenger that is synthesized by adenylyl cyclase in response to various extracellular signals. genome.jp One of the primary effectors of cAMP is PKA, a holoenzyme that, upon binding cAMP, releases its catalytic subunits to phosphorylate a wide array of substrate proteins. nih.govmicrobialcell.com

The cAMP/PKA pathway is involved in the regulation of numerous cellular functions, including metabolism, gene transcription, and cell growth. genome.jp For example, PKA can phosphorylate enzymes involved in metabolic pathways and can also regulate the activity of transcription factors. genome.jp The interaction of this compound with this pathway points to its role in a complex signaling web that governs cellular responses to external cues.

Reactive Oxygen Species (ROS) Generation and Redox Homeostasis

This compound can influence the generation of reactive oxygen species (ROS) and the maintenance of cellular redox homeostasis. uu.nlsemanticscholar.org ROS are chemically reactive molecules containing oxygen that are natural byproducts of cellular metabolism. nih.govembopress.org While essential for cell signaling at low levels, excessive ROS can lead to oxidative stress and cellular damage. nih.gov Cells maintain a delicate balance, known as redox homeostasis, through the action of various antioxidant systems. nih.govembopress.org

Mitochondria are a primary source of endogenous ROS production. mdpi.com The generation of ROS is intricately linked to metabolic processes such as glucose metabolism. mdpi.comnih.gov For example, an influx of glucose can stimulate ROS generation by leukocytes. nih.gov this compound's impact on ROS generation suggests its potential to affect the cellular redox state, which has broad implications for cell health and disease. semanticscholar.org The cellular redox regulatory network involves a complex interplay between ROS and reducing molecules like reduced glutathione (GSH), which are influenced by nutrient metabolism. embopress.org

Early Growth Response Factor-1 (Egr-1) Signaling

The interaction between bile acids and the Early Growth Response Factor-1 (Egr-1) signaling pathway is a significant area of research, particularly in the context of cellular stress, inflammation, and proliferation. Egr-1, a zinc-finger transcription factor, is rapidly induced by various extracellular stimuli and plays a crucial role in regulating the expression of genes involved in these cellular processes. mdpi.com

Research indicates that a variety of bile acids, both conjugated and unconjugated, are capable of upregulating the expression of Egr-1. nih.gov This effect has been observed in different cell types, including hepatocytes and gastric cancer cells. spandidos-publications.comresearchgate.net The induction of Egr-1 by bile acids is considered a key event in the inflammatory response seen in conditions such as cholestasis, where bile acid levels are elevated. researchgate.netresearchgate.net

The primary mechanism by which bile acids induce Egr-1 expression is through the activation of the Mitogen-activated Protein Kinase (MAPK) signaling pathway. nih.govspandidos-publications.com Specifically, the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2), a key component of the MAPK cascade, has been shown to be a prerequisite for the upregulation of Egr-1. nih.gov Studies have demonstrated that inhibiting the MAPK pathway prevents the bile acid-induced increase in Egr-1 mRNA levels. researchgate.net This signaling is initiated by a ligand-independent activation of the epidermal growth factor receptor (EGFR). nih.gov

Notably, the upregulation of Egr-1 by bile acids appears to be independent of the farnesoid X receptor (FXR), the primary nuclear receptor for bile acids. nih.gov Experiments using hepatocytes from FXR knockout mice have shown that the absence of FXR does not prevent the induction of Egr-1 by bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA). nih.gov

While direct studies on this compound are limited, evidence from its unconjugated form, lithocholic acid (LCA), and other conjugated bile acids provides strong inferential evidence for its involvement in Egr-1 signaling. LCA has been shown to stimulate Erk1/2 signaling. mdpi.com Furthermore, studies on other glycine-conjugated bile acids, such as glycochenodeoxycholic acid, have demonstrated a significant upregulation of Egr-1. spandidos-publications.comspandidos-publications.com Given that most conjugated and unconjugated bile acids have been found to stimulate Erk1/2 phosphorylation, it is highly probable that this compound also promotes the upregulation of Egr-1 through the MAPK signaling pathway. nih.gov

The activation of Egr-1 by bile acids leads to the transcription of various pro-inflammatory mediators. researchgate.net For instance, Egr-1 can induce the expression of chemokines, which are responsible for recruiting inflammatory cells like neutrophils to the site of injury, thereby propagating the inflammatory cascade observed in cholestatic liver disease. msu.edu

Research Findings on Bile Acid-Induced Egr-1 Signaling

Bile Acid(s)Model SystemKey FindingsReference
Deoxycholic acid (DCA), Chenodeoxycholic acid (CDCA)Primary mouse hepatocytes (wild-type and FXR knockout)Upregulated Egr-1 mRNA levels via MAPK signaling, independent of FXR. nih.govresearchgate.net
Cholic acid, Chenodeoxycholic acid, Glycochenodeoxycholic acidHuman gastric cancer cell lines (AGS and NCI-N87)Increased Egr-1 expression through the MAPK signaling pathway. Glycochenodeoxycholic acid showed a significant effect. spandidos-publications.comspandidos-publications.com
Taurocholic acid (TCA)HepatocytesInduces the expression of macrophage inflammatory protein-2 (MIP-2) via ERK activation of Egr-1. msu.edu
Lithocholic acid (LCA)Colorectal cancer cell lines (HCT116)Stimulated Erk1/2 signaling, which is upstream of Egr-1 activation. mdpi.com
General bile acids (conjugated and unconjugated)HepatocytesMost bile acids stimulate Erk1/2 phosphorylation, suggesting a general mechanism for Egr-1 upregulation. nih.gov

Cellular and Subcellular Mechanistic Effects of Glycolithocholate

Mitochondrial Function and Integrity Modulation

The mitochondrion, a central organelle in cellular metabolism and signaling, is a key target for the mechanistic effects of various bile acids. The hydrophobicity of bile acids correlates with their potential to cause mitochondrial dysfunction, a factor implicated in cholestatic liver injury.

Effects on Mitochondrial Membrane Potential and Permeability

The mitochondrial membrane potential (ΔΨm) is a critical component of mitochondrial function, essential for ATP synthesis. Studies on isolated rat liver mitochondria have demonstrated that several bile acids can impact this potential. Hydrophobic bile acids, such as lithocholic acid (LCA) and its glycine (B1666218) conjugate, have been shown to decrease the mitochondrial membrane potential. nih.gov This depolarization is often associated with an increase in the permeability of the inner mitochondrial membrane to protons (H+). nih.gov

Furthermore, exposure to certain bile acids can induce the mitochondrial permeability transition (MPT) , a phenomenon characterized by a sudden increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa. nih.govxiahepublishing.comuc.pt This event leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, rupture of the outer mitochondrial membrane. xiahepublishing.comuc.pt For instance, chenodeoxycholate (CDCA) has been shown to induce the MPT in a manner that is associated with increased membrane fluidity and the release of cytochrome c. uc.pt While direct studies on glycolithocholate are limited, its structural similarity to other hydrophobic bile acids suggests it may exert similar effects on mitochondrial membrane potential and permeability.

Table 1: Effects of Various Bile Acids on Mitochondrial Membrane Potential and Permeability

Bile AcidEffect on Mitochondrial Membrane Potential (ΔΨm)Induction of Mitochondrial Permeability Transition (MPT)Reference
Lithocholic Acid (LCA)DecreaseInduces MPT nih.gov
Glycochenodeoxycholic Acid (GCDCA)DecreaseInduces MPT nih.gov
Taurochenodeoxycholic Acid (TCDCA)DecreaseInduces MPT nih.gov
Chenodeoxycholic Acid (CDCA)DecreaseInduces MPT nih.govuc.pt
This compoundImplicated in compromised mitochondrial functionNot explicitly detailed researchgate.net

Impact on Electron Transport Chain Activity and Oxidative Phosphorylation

The electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) are fundamental mitochondrial processes for ATP production. mdpi.comoncotarget.com Research indicates that certain bile acids can interfere with these processes. Lipophilic bile acids have been found to inhibit state 3 (ADP-stimulated) and uncoupled respiration in isolated mitochondria, suggesting an impairment of the ETC. oncotarget.com Specifically, some bile acids can inhibit the activity of individual complexes within the ETC. oncotarget.com

Elevated serum concentrations of this compound have been associated with conditions where electron transport chain activity may be compromised. xiahepublishing.com While the direct inhibitory mechanisms of this compound on specific ETC complexes are not yet fully elucidated, the established effects of other hydrophobic bile acids provide a framework for its potential actions. The inhibition of oxidative phosphorylation would lead to decreased ATP synthesis, contributing to cellular dysfunction. mdpi.comoncotarget.com

Reactive Oxygen Species Production and Mitochondrial Stress

Mitochondria are a primary source of reactive oxygen species (ROS), which are byproducts of electron transport. nih.govnih.govmdpi.com An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage cellular components, including mitochondria themselves. nih.govnih.gov The interaction of certain compounds with the mitochondrial respiratory chain can lead to the generation of superoxide (B77818) and hydrogen peroxide. nih.govnih.govnih.gov For example, the interaction of salicylate (B1505791) with Complex I of the ETC has been shown to produce ROS, leading to oxidative stress and the induction of the MPT. nih.gov

Hydrophobic bile acids can induce ROS production, which in turn can contribute to mitochondrial damage and the opening of the MPT pore. xiahepublishing.com This creates a vicious cycle where mitochondrial dysfunction and ROS production potentiate each other. Although direct studies detailing the specific mechanisms of this compound-induced ROS production are limited, its hydrophobic nature suggests it could contribute to mitochondrial oxidative stress.

Mitochondrial Dynamics and Biogenesis Regulation

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, and mitochondrial biogenesis, the formation of new mitochondria, are crucial for maintaining a healthy mitochondrial network and cellular homeostasis. nih.govfrontiersin.org These processes are regulated by a complex interplay of proteins, including dynamin-related protein 1 (Drp1) and mitofusins (Mfn1 and Mfn2) for dynamics, and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) as a master regulator of biogenesis. nih.govfrontiersin.orgmdpi.comresearchgate.netplos.orgnih.govplos.org

Currently, there is a lack of direct research findings on the specific effects of this compound on the regulation of mitochondrial dynamics and biogenesis. The impact of this bile acid on the expression and activity of key regulatory proteins such as Drp1, Mfn2, and PGC-1α remains an area for future investigation.

Regulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

Intrinsic (Mitochondrial) Apoptosis Pathway Involvement

The intrinsic pathway of apoptosis is initiated by intracellular stress signals that converge on the mitochondria. xiahepublishing.complos.org A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which is controlled by the Bcl-2 family of proteins. xiahepublishing.comnih.gov Pro-apoptotic members, such as Bax and Bak, promote membrane permeabilization, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. xiahepublishing.comresearchgate.netnih.govnih.govembopress.org

Once in the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates caspase-9 in a complex known as the apoptosome. plos.orgoncotarget.comnih.gov Activated caspase-9, an initiator caspase, then cleaves and activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis. nih.govoncotarget.com

Studies have shown that certain bile acids can induce apoptosis in various cell types, and this is often associated with the modulation of Bcl-2 family proteins. For example, treatment of esophageal cancer cells with taurocholate (TC) resulted in an upregulation of Bax and a downregulation of Bcl-2, leading to the activation of caspase-3 and apoptosis. nih.gov While direct studies on this compound are not extensive, its association with increased cytochrome c levels in some contexts suggests a potential role in the activation of the intrinsic apoptotic pathway. researchgate.net

Table 2: Key Players in the Intrinsic Apoptosis Pathway and Their Potential Modulation by Bile Acids

ComponentFunction in Intrinsic ApoptosisPotential Modulation by Bile AcidsReference
Bcl-2 Family Proteins (Bax, Bak, Bcl-2)Regulate mitochondrial outer membrane permeabilization.Some bile acids can alter the expression of Bax and Bcl-2. xiahepublishing.comnih.gov
Cytochrome cReleased from mitochondria to initiate apoptosome formation.Bile acid-induced MPT can lead to its release. This compound is associated with increased levels. xiahepublishing.comuc.ptresearchgate.netnih.govembopress.org
Apaf-1Forms the apoptosome with cytochrome c and pro-caspase-9.Activated upon cytochrome c release. plos.orgoncotarget.comnih.gov
Caspase-9Initiator caspase activated within the apoptosome.Activated downstream of cytochrome c release. plos.orgoncotarget.comnih.govuniprot.org
Caspase-3Effector caspase activated by caspase-9, leading to apoptosis.Activated by some bile acids. nih.gov

Caspase Activation and Downstream Apoptotic Events

The activation of caspases, a family of cysteine-aspartic proteases, is a central event in the execution of apoptosis. uvm.edunih.gov These enzymes exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. nih.gov Apoptotic pathways, both extrinsic and intrinsic, converge on the activation of effector caspases, such as caspase-3, -6, and -7. mdpi.combio-rad-antibodies.com

In the extrinsic pathway, the initiator caspase-8, activated within the DISC, directly cleaves and activates effector caspases. sinobiological.com The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of the initiator caspase-9. mdpi.combio-rad-antibodies.com Caspase-9 then proceeds to activate the same set of effector caspases. bio-rad-antibodies.com

Once activated, effector caspases are responsible for the characteristic morphological and biochemical hallmarks of apoptosis. uvm.edu They systematically dismantle the cell by cleaving a wide range of cellular substrates. Key downstream events include:

DNA Fragmentation: Activated caspases lead to the cleavage of proteins that inhibit DNases, resulting in the fragmentation of nuclear DNA. researchgate.net

Chromatin Condensation: The cleavage of nuclear lamins by caspases results in the condensation of chromatin. researchgate.net

Cellular Shrinkage and Membrane Blebbing: Caspase-mediated cleavage of cytoskeletal proteins leads to cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. uvm.edu

Studies have shown that transforming growth factor beta1 (TGF-β1) can activate caspase-3, -8, and -9 in rat fetal hepatocytes. nih.gov While specific studies detailing the complete caspase activation profile induced by this compound are needed, its known cytotoxic and pro-apoptotic nature strongly suggests the involvement of this caspase cascade in mediating its effects.

Influence on Autophagy Mechanisms

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins through the lysosomal pathway. nih.govmedsci.org This process plays a critical role in maintaining cellular homeostasis. nih.gov The mechanism of autophagy involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded. nih.govwjgnet.com

Autophagosome Formation and Lysosomal Fusion Regulation

The formation of the autophagosome is a complex process initiated by the nucleation of a phagophore, or isolation membrane. wjgnet.comresearchgate.net This process is regulated by several protein complexes, including the ULK1 complex and the Beclin 1-VPS34 complex, which generates phosphatidylinositol-3-phosphate (PI3P) to recruit other autophagy-related (ATG) proteins. frontiersin.orgmdpi.com The elongation of the phagophore is mediated by two ubiquitin-like conjugation systems, the ATG5-ATG12-ATG16L1 complex and the LC3-phosphatidylethanolamine (PE) system (LC3-II). medsci.orgwjgnet.com

The maturation of the autophagosome culminates in its fusion with a lysosome, a critical step for the degradation of its cargo. nih.govnih.gov This fusion is a tightly regulated process facilitated by tethering factors and soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complexes. nih.govresearchgate.net Key proteins involved in this fusion include the Rab family of small GTPases, the homotypic fusion and protein sorting (HOPS) complex, and the SNARE protein syntaxin (B1175090) 17 (STX17) on the autophagosome, which interacts with SNAP29 and the lysosomal VAMP8. nih.govnih.govresearchgate.net

The influence of this compound on these specific molecular steps of autophagosome formation and lysosomal fusion is an area of active investigation. Given the cellular stress induced by this bile acid, it is plausible that it could modulate the autophagic flux, either as a pro-survival response or as a contributor to cell death.

Selective Autophagy Processes (e.g., Mitophagy)

Selective autophagy is a specialized form of autophagy that targets specific organelles, such as mitochondria (mitophagy), peroxisomes, and the endoplasmic reticulum, for degradation. mdpi.comthno.org This process is crucial for cellular quality control. thno.org Mitophagy, the selective removal of damaged or superfluous mitochondria, is particularly important for cellular health. mdpi.com

The recognition of cargo for selective autophagy is mediated by autophagy receptors, such as p62/SQSTM1 and optineurin (OPTN). thno.orgnih.gov These receptors contain an LC3-interacting region (LIR) that allows them to bind to LC3 on the autophagosomal membrane, thereby tethering the cargo to the autophagosome. mdpi.comnih.gov In the case of mitophagy, damaged mitochondria can be marked for degradation through several mechanisms. One of the best-characterized pathways involves the proteins PINK1 and Parkin. mdpi.comnih.gov Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial outer membrane proteins. thno.orgnih.gov These ubiquitin chains are then recognized by autophagy receptors like p62, initiating the engulfment of the mitochondrion by an autophagosome. thno.org

Given that mitochondrial dysfunction is a known consequence of bile acid toxicity, it is conceivable that this compound could induce mitophagy as a cellular defense mechanism to clear damaged mitochondria and mitigate further cellular injury.

Cellular Proliferation and Differentiation Modulation

Effects on Cholangiocyte Proliferation

Cholangiocytes, the epithelial cells lining the bile ducts, are exposed to high concentrations of bile acids. gutnliver.org Bile acids have been shown to directly modulate the proliferation of these cells. gutnliver.orgsemanticscholar.org Studies have indicated that endogenous bile acids can stimulate cholangiocyte proliferation, a process that may contribute to the ductal hyperplasia observed in chronic cholestatic liver diseases. semanticscholar.org This proliferative effect is thought to be mediated through various intracellular signaling pathways, including those involving protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and the extracellular signal-regulated kinase (ERK). semanticscholar.org

The apical sodium-dependent bile acid transporter (ASBT) on the cholangiocyte membrane allows for the uptake of bile acids from the bile, enabling them to exert their signaling functions within the cell. gutnliver.orgsemanticscholar.org In contrast to the proliferative effects of many endogenous bile acids, some therapeutic bile acids, such as ursodeoxycholate, have been shown to have opposing effects, reducing cholangiocyte proliferation in animal models of bile duct hyperplasia. semanticscholar.org The specific effects of this compound on cholangiocyte proliferation are an important area of research, as it may contribute to the pathophysiology of cholestatic liver diseases.

Impact on Hepatocyte and Other Cell Type Dynamics

This compound, a glycine-conjugated secondary bile acid, exerts significant and distinct effects on the dynamics of various cell types, most notably hepatocytes, but also other cells such as those of the cardiac and immune systems. Its impact is primarily observed in cellular transport mechanisms, metabolic processes, and signaling pathways that can influence cell function and fate.

Hepatocyte Dynamics

Hepatocytes, the primary functional cells of the liver, are central to the synthesis and transport of bile acids. amegroups.org this compound, as a component of the bile acid pool, directly influences hepatocyte function.

Metabolism and Secretion: In primary hepatocyte cultures, this compound is metabolized into this compound-3-sulfate (GLC-S). nih.gov The formation of GLC-S increases as the concentration of this compound rises. nih.gov Studies have shown that the rate of this sulfation process is primarily dependent on the concentration of the bile acid itself, rather than the availability of inorganic sulfate (B86663). nih.gov The secretion of the resulting GLC-S from the hepatocytes into the surrounding medium is a time-dependent process. nih.gov

Intracellular Transport: The transport of this compound across the hepatocyte is distinct from that of other bile acids like cholate (B1235396) and chenodeoxycholate derivatives. semanticscholar.orgnih.govcapes.gov.br While choleretic bile salts tend to traverse the hepatocyte via a cytoplasmic route, showing homogeneous intracellular fluorescence in studies, this compound utilizes a vesicle-mediated pathway known as transcytosis. semanticscholar.orgnih.govcapes.gov.br This is evidenced by the appearance of punctate intracellular fluorescence and slower accumulation in the canalicular vacuole of isolated hepatocyte couplets. semanticscholar.orgnih.govcapes.gov.br The transport is sensitive to inhibitors of vesicular transport, such as colchicine (B1669291) and Brefeldin A, which impair its delivery to the canalicular vacuole. semanticscholar.orgnih.govcapes.gov.brnih.gov

Subcellular Component Redistribution: Treatment of hepatocytes with this compound leads to a significant and rapid redistribution of the cellular protein annexin (B1180172) II. semanticscholar.orgcapes.gov.br Initially concentrated at the basolateral membrane, annexin II moves to a perinuclear location and subsequently to the apical membrane as incubation with this compound progresses. semanticscholar.orgcapes.gov.br This redistribution suggests that annexin II plays a role in the induced vesicle-mediated transcytosis pathway for this bile acid. semanticscholar.orgcapes.gov.brcapes.gov.brnih.gov

Table 1: Research Findings on the Impact of this compound on Hepatocytes

Aspect of Hepatocyte DynamicsKey Research FindingPrimary ConsequenceReference
MetabolismHepatocytes metabolize this compound to this compound-3-sulfate (GLC-S).Sulfation is a detoxification pathway for bile acids. nih.gov
SecretionFormation and secretion of GLC-S are dependent on this compound concentration.Rate of bile acid clearance is controlled by bile acid levels. nih.gov
Intracellular TransportTransported across the hepatocyte by vesicle-mediated transcytosis.Distinct and slower transport route compared to other bile salts. semanticscholar.orgnih.govcapes.gov.br
Subcellular EffectsInduces a marked redistribution of annexin II from the basolateral to the apical membrane.Suggests induction of and involvement of annexin II in the transcytotic pathway. semanticscholar.orgcapes.gov.br

Impact on Other Cell Types

The influence of this compound extends beyond hepatocytes to other cell types, where it is implicated in modulating cellular processes and has been associated with various health conditions.

Cardiomyocytes: Metabolomic studies have investigated the association between circulating levels of this compound sulfate and the incidence of atrial fibrillation. researchgate.netbiorxiv.org While initial findings in one cohort suggested a link, this was not replicated in another, indicating the relationship requires further investigation. biorxiv.org The proposed mechanisms by which bile acids might affect cardiomyocytes include direct effects on the cell membrane structure, influencing cardiac ion channels, and intracellular effects on pathways that regulate calcium homeostasis and signaling. researchgate.net

Immune Cells and Hepatocellular Carcinoma (HCC) Cells: In the context of liver cancer, the balance between primary and secondary bile acids appears to be crucial. nih.govmdpi.com An inverse correlation has been observed between the levels of chenodeoxycholic acid (a primary bile acid) and this compound (a secondary bile acid) in non-tumor liver tissue from patients with primary liver cancer. nih.govmdpi.com This suggests that this compound may play a role in modulating the immune response within the liver microenvironment, potentially affecting the accumulation of natural killer T (NKT) cells and the progression of hepatocellular carcinoma. nih.govmdpi.com Furthermore, Mendelian randomization studies have suggested a causal association between certain immune cell traits and this compound sulfate levels. frontiersin.org For instance, the expression of CD38 on a subset of B lymphocytes (IgD+ CD24- cells) was associated with increased levels of this compound sulfate. frontiersin.org

Table 2: Research Findings on the Impact of this compound on Other Cell Types

Cell TypeObserved Effect/AssociationPotential ImplicationReference
CardiomyocytesAssociation between this compound sulfate and atrial fibrillation has been studied, with inconsistent results.Potential role in cardiac electrophysiology and calcium signaling. researchgate.netbiorxiv.org
Immune Cells (e.g., NKT cells, B lymphocytes)Levels are inversely correlated with a primary bile acid in liver cancer tissue; associated with specific immune cell phenotypes.Modulation of the tumor immune microenvironment and immune cell activity. nih.govmdpi.comfrontiersin.org
Hepatocellular Carcinoma (HCC) CellsInversely correlated with a primary bile acid known to modulate immune response in HCC.Potential indirect role in HCC progression via immune modulation. nih.govmdpi.com

Metabolic Homeostasis Regulation by Glycolithocholate

Lipid Metabolism Orchestration

Glycolithocholate is a key player in the complex symphony of lipid metabolism. It exerts its influence on cholesterol homeostasis, the regulation of the bile acid pool, the synthesis of lipids in the liver, and the metabolism of lipoproteins.

Cholesterol Homeostasis and Bile Acid Pool Regulation

This compound is instrumental in maintaining cholesterol balance and regulating the size and composition of the bile acid pool. plos.org Bile acids, including this compound, are synthesized from cholesterol in the liver, representing a major route for cholesterol elimination from the body. plos.orgscienceopen.com The regulation of bile acid synthesis is tightly controlled to ensure proper lipid digestion and to prevent the accumulation of potentially toxic levels of bile acids. plos.orgnih.gov

The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid homeostasis. researchgate.netphysiology.orgwikipedia.org When bile acid levels, including that of this compound's precursor lithocholic acid (LCA), rise, they can activate FXR. nih.gov Activated FXR then initiates a negative feedback loop to suppress the synthesis of new bile acids. nih.govwikipedia.org It does this by inducing the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. nih.govwikipedia.org

Furthermore, the gut microbiota plays a critical role in transforming primary bile acids into secondary bile acids like LCA, which is then conjugated with glycine (B1666218) to form this compound in the liver. nih.govnih.gov This biotransformation by gut bacteria influences the composition of the bile acid pool, which in turn can modulate host metabolism. nih.govnih.gov

Key Factors in this compound's Role in Cholesterol and Bile Acid Homeostasis

FactorDescriptionPrimary Function
Farnesoid X Receptor (FXR)A nuclear receptor activated by bile acids. researchgate.netphysiology.orgwikipedia.orgRegulates bile acid synthesis through a negative feedback mechanism. nih.gov
CYP7A1The rate-limiting enzyme in the classic bile acid synthesis pathway. plos.orgIts expression is suppressed by the FXR-mediated pathway. nih.govwikipedia.org
Gut MicrobiotaTransforms primary bile acids into secondary bile acids. nih.govnih.govInfluences the composition of the circulating bile acid pool. nih.govnih.gov
Lithocholic Acid (LCA)A secondary bile acid precursor to this compound. nih.govCan act as an antagonist of FXR. nih.gov

Hepatic Lipogenesis and Triglyceride Synthesis Modulation

This compound also influences the synthesis of lipids (lipogenesis) and triglycerides in the liver. mobt3ath.comnih.gov Lipogenesis is the process of converting carbohydrates into fatty acids, which are then esterified to glycerol (B35011) to form triglycerides. wikipedia.orgmdpi.com These triglycerides can be stored in the liver or packaged into very-low-density lipoproteins (VLDL) and secreted into the bloodstream. wikipedia.orgresearchgate.net

The regulation of hepatic lipogenesis is a complex process involving multiple hormonal and transcriptional factors. nih.gov Bile acids, through their interaction with receptors like FXR, can modulate the expression of genes involved in lipid metabolism. nih.gov Activation of FXR in the liver can lead to a reduction in the synthesis of fatty acids and triglycerides. nih.gov

Conversely, conditions that lead to an accumulation of certain bile acids may impact hepatic lipid metabolism. For instance, a study in rhesus monkeys showed that the accumulation of non-sulfated this compound was associated with liver cirrhosis. nih.gov

This compound's Influence on Hepatic Lipid Synthesis

ProcessKey Regulatory MoleculesEffect of this compound/Bile Acid Signaling
Hepatic LipogenesisAcetyl-CoA, Fatty Acid Synthase wikipedia.orgresearchgate.netModulated by bile acid signaling pathways. nih.gov
Triglyceride SynthesisGlycerol-3-phosphate, Acyl-CoAs wikipedia.orgmdpi.comInfluenced by the overall bile acid pool composition. nih.gov
VLDL SecretionApoprotein B-100 msdmanuals.comAffected by changes in hepatic triglyceride synthesis. researchgate.net

Lipoprotein Metabolism Influence

This compound and the broader bile acid pool have an impact on the metabolism of lipoproteins, the particles that transport lipids like cholesterol and triglycerides through the bloodstream. nih.gov The liver plays a central role in lipoprotein metabolism, synthesizing VLDL and clearing remnant lipoproteins from circulation. msdmanuals.com

Bile acid signaling, including that influenced by this compound, can affect lipoprotein levels. Activation of FXR has been shown to enhance the clearance of high-density lipoprotein (HDL) cholesterol. nih.gov Furthermore, by modulating hepatic triglyceride synthesis, bile acids indirectly influence the production of VLDL. medigraphic.com The catabolism of VLDL in the circulation leads to the formation of intermediate-density lipoproteins (IDL) and low-density lipoproteins (LDL). medigraphic.com

Glucose Homeostasis Regulation

Beyond its role in lipid metabolism, this compound also contributes to the regulation of glucose homeostasis. It influences insulin (B600854) sensitivity and the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose control.

Glucagon-Like Peptide 1 (GLP-1) Secretion Modulation

This compound is implicated in the modulation of Glucagon-Like Peptide 1 (GLP-1) secretion. researchgate.netdntb.gov.ua GLP-1 is an incretin (B1656795) hormone released from enteroendocrine L-cells in the gut in response to nutrient ingestion. nih.govfrontiersin.org It plays a crucial role in glucose homeostasis by stimulating insulin secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. nih.govnih.gov

Bile acids are recognized as potent stimulators of GLP-1 release. nih.gov This action is primarily mediated through the activation of the TGR5 receptor located on the basolateral membrane of L-cells. nih.govnih.gov Studies have shown that the activation of TGR5 by bile acids leads to increased GLP-1 secretion. researchgate.netnih.gov Therefore, as a component of the bile acid pool, this compound contributes to this signaling pathway, thereby influencing glucose metabolism through the incretin effect.

Mechanisms of this compound in Glucose Regulation

MechanismKey Receptor/HormoneOutcome
Insulin Sensitivity EnhancementTGR5 researchgate.netPotentially improved cellular response to insulin. springermedizin.deresearchgate.net
GLP-1 Secretion ModulationTGR5, GLP-1 researchgate.netnih.govnih.govStimulation of insulin release and suppression of glucagon. nih.govnih.gov

Hepatic Gluconeogenesis and Glycogen (B147801) Synthesis

The liver is a central organ in maintaining glucose homeostasis, dynamically shifting between glucose uptake and storage and glucose production and release. This balance is primarily achieved through the regulation of two key processes: glycogen synthesis (glycogenesis), the formation of glycogen from glucose for storage, and gluconeogenesis, the de novo synthesis of glucose from non-carbohydrate precursors like lactate, alanine, and glycerol. nih.govnih.govplos.org Bile acids, traditionally known for their role in digestion, have emerged as critical signaling molecules that modulate hepatic and systemic metabolism. This compound, a conjugated secondary bile acid, participates in this regulation, primarily by activating specific nuclear and cell surface receptors that influence the genetic and enzymatic machinery of hepatic glucose pathways.

Activation of FXR by bile acids in the liver and intestine initiates signaling cascades that generally lead to the suppression of gluconeogenesis and the promotion of glycogen synthesis. jomes.org In the intestine, FXR activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in mice). jomes.orgmdpi.com FGF19 travels to the liver via the portal circulation and binds to its receptor complex (FGFR4/β-Klotho), which in turn represses the transcription of key gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). jomes.org This action effectively curtails the liver's output of glucose. Concurrently, FGF19 signaling has been shown to stimulate hepatic glycogen synthesis, providing a mechanism for storing excess glucose. jomes.orgresearchgate.net Within the hepatocyte, FXR activation also induces the Small Heterodimer Partner (SHP), a nuclear receptor that further inhibits the expression of gluconeogenic genes. mdpi.com

The TGR5 receptor, while not highly expressed in hepatocytes, is present in other liver cells such as Kupffer cells, sinusoidal endothelial cells, and cholangiocytes. e-dmj.orgmdpi.com Activation of TGR5 by bile acids, including this compound, contributes indirectly to glucose homeostasis. For instance, TGR5 activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1). e-dmj.orgresearchgate.net GLP-1 is a potent incretin hormone that enhances insulin secretion, suppresses glucagon, and has been shown to reduce hepatic glucose production, thereby complementing the effects of FXR signaling. mdpi.com Studies have demonstrated that TGR5 activation can improve glucose tolerance and insulin sensitivity, which are closely linked to the regulation of hepatic glucose output. mdpi.comnih.gov

The following table summarizes key research findings on the molecular regulation of hepatic glucose metabolism by bile acid receptor signaling, which is relevant to the actions of this compound.

Table 1: Research Findings on Bile Acid-Mediated Regulation of Hepatic Glucose Metabolism

Receptor/EffectorTarget Molecule/ProcessEffectOutcome in LiverReference
FXRFGF19 (Intestinal)Upregulation/SecretionSuppresses gluconeogenic genes (e.g., PEPCK, G6Pase) via FGFR4 signaling in hepatocytes. jomes.orgmdpi.com
FXRSHP (Hepatic)UpregulationInhibits transcription of gluconeogenic genes. mdpi.com
FGF19Glycogen SynthaseActivationStimulates glycogen synthesis. jomes.orgresearchgate.net
FGF19CREB-PGC-1α PathwayInactivationRepresses gluconeogenesis. jomes.org
TGR5GLP-1 (Intestinal L-Cells)Upregulation/SecretionIndirectly reduces hepatic glucose production. e-dmj.orgmdpi.com
TGR5Hepatic Glucose ProductionReductionImproves overall glucose tolerance. nih.gov

Immunomodulation and Inflammatory Responses

Molecular Mechanisms of Inflammation Induction and Resolution

Glycolithocholate participates in the intricate network of signals that govern inflammation. Its effects are primarily mediated through the regulation of signaling molecules and direct influence on the function of various immune cells.

A primary mechanism by which this compound modulates the immune response is by regulating the production of chemokines, which are small cytokines that direct the migration of immune cells. Research has consistently shown an inverse relationship between the concentration of this compound and the expression of the chemokine CXCL16 in the liver. mdpi.complos.orgnih.govmdpi.com In non-tumor liver tissue from human patients with primary liver cancer, levels of the primary bile acid chenodeoxycholic acid (CDCA) were positively correlated with CXCL16 expression, whereas a negative correlation was observed with this compound. nih.govmdpi.com

This downregulation of CXCL16 by this compound has significant consequences for antitumor immunity, as CXCL16 is the sole ligand for the CXCR6 receptor, which is crucial for the accumulation and survival of natural killer T (NKT) cells in the liver. plos.orgnih.govnih.gov By reducing CXCL16 levels, this compound hinders the recruitment of these tumor-suppressing immune cells. mdpi.comnih.gov In contrast, other secondary bile acids, such as deoxycholic acid (DCA), have been shown to induce a senescence-associated secretory phenotype (SASP) in hepatic stellate cells, leading to the production of various inflammatory factors, including interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1). plos.orgnih.govmdpi.com

Interestingly, the immunomodulatory role of this compound appears to be context-dependent. In a study on food allergies, higher levels of this compound were associated with sustained unresponsiveness during oral immunotherapy, suggesting a potential anti-inflammatory or tolerance-promoting role in this setting. nih.gov

Table 1: Correlation of Select Bile Acids with CXCL16 Expression in the Liver
Bile AcidTypeCorrelation with CXCL16 ExpressionSource
This compound (GLCA)SecondaryNegative mdpi.complos.orgnih.govmdpi.com
Chenodeoxycholic Acid (CDCA)PrimaryPositive plos.orgnih.govmdpi.com

The inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in innate immunity by activating inflammatory processes. researchgate.net The NLRP3 inflammasome, in particular, responds to a wide array of stimuli, leading to the activation of caspase-1 and the maturation of pro-inflammatory cytokines. researchgate.netnih.gov

Evidence suggests a potential link between this compound and the activation of the NLRP3 inflammasome. A prospective study investigating atrial fibrillation (AF)—a condition in which NLRP3 activation is implicated—found that increased circulating levels of this compound sulfate (B86663) were associated with a higher incidence of AF, independent of other risk factors. researchgate.net This finding points towards a possible, though not yet fully elucidated, role for this compound or its metabolites in processes involving NLRP3-mediated inflammation.

Table 2: Association of this compound Sulfate with Atrial Fibrillation
MetaboliteAssociated ConditionKey Pathophysiological MechanismSource
This compound SulfateIncreased incidence of Atrial Fibrillation (AF)NLRP3 inflammasome activation is a known contributor to AF pathogenesis researchgate.net

This compound exerts a significant influence on the function of specific immune cell populations. As previously noted, its most well-documented effect is on NKT cells. By negatively regulating the chemokine CXCL16, this compound impairs the accumulation of CXCR6-expressing NKT cells within the liver, thereby modulating the local immune environment and antitumor surveillance. mdpi.comnih.govnih.gov

Furthermore, this compound may impact the function of macrophages, which are key players in both initiating and resolving inflammation. nih.gov The bile acid receptor TGR5 (also known as GPBAR1) is activated by secondary bile acids like lithocholic acid (LCA). frontiersin.org Activation of TGR5 in macrophages has been shown to counteract the inflammatory response triggered by the activation of Toll-like receptor 4 (TLR4). frontiersin.org This anti-inflammatory effect is mediated through a cAMP-dependent pathway that ultimately inhibits NF-κB, a central transcription factor for inflammatory genes. frontiersin.org As this compound is the glycine (B1666218) conjugate of LCA, it is plausible that it exerts similar anti-inflammatory effects on macrophages, tempering their activation in response to bacterial products like lipopolysaccharide (LPS).

Table 3: Effects of this compound on Immune Cell Function
Immune CellEffectMechanismSource
Natural Killer T (NKT) CellsReduces accumulation and survival in the liverDownregulates the expression of chemokine CXCL16, the ligand for the NKT cell receptor CXCR6. mdpi.comnih.govnih.gov
MacrophagesPotential anti-inflammatory effect (inferred)May activate the TGR5 receptor, counteracting TLR4-mediated inflammatory signaling and NF-κB activation. frontiersin.org

Cross-talk with Immune Signaling Pathways (e.g., TLR4)

The immunomodulatory actions of this compound involve significant cross-talk with major immune signaling pathways, most notably the Toll-like receptors (TLRs). TLRs are a class of receptors that recognize pathogen-associated molecular patterns and are fundamental to the innate immune response. mdpi.com

The interaction between the TGR5 bile acid receptor and the TLR4 signaling pathway is a prime example of this cross-talk. frontiersin.org TLR4 is the receptor for LPS, a component of Gram-negative bacteria, and its activation triggers a potent pro-inflammatory cascade. mdpi.comnih.gov The activation of TGR5 by bile acid ligands can inhibit TLR4-induced activation of macrophages, effectively dampening the inflammatory response to bacterial endotoxins. frontiersin.org This represents a critical homeostatic mechanism where metabolites derived from the gut microbiota can regulate the host's innate immune response.

Further evidence of cross-talk is seen in how different secondary bile acids can cooperate with TLR signaling. For instance, DCA and lipoteichoic acid (LTA) work together to enhance TLR2-mediated signals, leading to the overexpression of cyclooxygenase 2 (COX2) and the production of the inflammatory mediator prostaglandin (B15479496) E2 (PGE2). plos.orgplos.org This highlights the complex and sometimes synergistic interactions between microbial metabolites and host immune receptors in shaping the inflammatory landscape.

Interactions with the Gut Microbiota and Host Physiology

Reciprocal Modulation of Glycolithocholate and Gut Microbiota Composition

The gut microbiota plays a pivotal role in the transformation of primary bile acids into secondary bile acids like lithocholic acid, which is then conjugated with glycine (B1666218) to form this compound. This biotransformation is carried out by specific bacterial enzymes. nih.gov Therefore, the composition of the gut microbiota directly influences the levels of this compound in the gut. For instance, a reduction in 7α-dehydroxylating bacteria, such as those from the Ruminococcaceae and Lachnospiraceae families, is associated with decreased production of secondary bile acids. nih.gov

Conversely, bile acids, including this compound, can shape the composition of the gut microbiota. nih.govmdpi.com They possess antimicrobial properties and can influence the growth of different bacterial species. nih.gov This reciprocal regulation highlights a complex feedback loop where the gut microbiota and bile acid pool, including this compound, are in constant communication, maintaining a delicate balance that is crucial for gut homeostasis. frontiersin.org

Microbiota-Mediated Metabolic Pathways Impacting this compound

The formation of this compound is a direct result of microbial metabolism. Primary bile acids, synthesized in the liver from cholesterol, are secreted into the intestine where they undergo deconjugation and 7α-dehydroxylation by gut bacteria to form secondary bile acids such as lithocholic acid (LCA). nih.govmdpi.com Specific bacterial species, particularly within the Clostridium genus, possess the necessary enzymes for this conversion. mdpi.com Subsequently, LCA can be conjugated with the amino acid glycine, a process also potentially mediated by microbial enzymes, to form this compound.

The key metabolic pathway involves the bile-acid-inducible (bai) operon, which is found in certain gut bacteria and is responsible for the 7α-dehydroxylation of primary bile acids. mdpi.com The activity of these enzymes is a critical determinant of the secondary bile acid pool, including the precursor to this compound. Therefore, factors that alter the gut microbiota composition, such as diet and antibiotics, can significantly impact the metabolic pathways leading to this compound production. mdpi.commdpi.com

Gut-Liver Axis and Gut-Heart Axis Interconnections

The gut-liver axis describes the bidirectional communication between the gut and the liver, primarily through the portal vein. nih.govdfg.de Gut microbiota and their metabolites, including this compound, are transported from the gut to the liver, where they can influence liver function. nih.govwindows.net Research suggests an inverse correlation between the levels of this compound and the expression of CXCL16, a chemokine involved in recruiting NKT cells to the liver, which can have implications for liver cancer. mdpi.comnih.gov This highlights a potential role for this compound in modulating immune responses within the liver.

The gut-heart axis represents the connection between the gut microbiota and cardiovascular health. mdpi.comgutmicrobiotaforhealth.com Alterations in the gut microbiota and bile acid metabolism have been linked to cardiovascular diseases. researchgate.netfrontiersin.org While direct evidence for this compound's role in the gut-heart axis is still emerging, studies have associated elevated levels of certain secondary bile acids with an increased risk of conditions like atrial fibrillation. researchgate.netaerjournal.com The intricate connections within the gut-liver-heart axis suggest that microbial metabolites like this compound could have far-reaching systemic effects.

Influence on Intestinal Barrier Function and Homeostasis

The intestinal barrier is a critical defense mechanism that separates the gut lumen from the internal environment of the body. xiahepublishing.com Bile acids are known to play a role in modulating intestinal barrier function. mdpi.com While some bile acids can be disruptive to the barrier at high concentrations, others may have protective effects. mdpi.com

Methodological Approaches in Glycolithocholate Research

Advanced Analytical Techniques for Quantification and Characterization

The accurate detection and quantification of glycolithocholate in complex biological matrices are paramount for understanding its physiological and pathophysiological roles. To this end, researchers employ several powerful analytical methods, often in combination, to achieve the necessary sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of this compound. hmdb.ca This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net In a typical LC-MS/MS workflow, a biological sample, such as serum, plasma, or bile, undergoes extraction to isolate the bile acid fraction. nih.gov The extract is then injected into a liquid chromatograph, where this compound is separated from other bile acids and matrix components based on its physicochemical properties as it passes through a chromatographic column. d-nb.info

Following separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for bile acid analysis, typically operating in negative ion mode. nih.gov The mass spectrometer is often a triple quadrupole (QQQ) or a high-resolution mass spectrometer (HRMS) like a QTRAP or ZenoTOF system. thermofisher.comsciex.com For quantification, the system is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. nih.govresearchgate.net This transition is highly specific to this compound, minimizing interference from other compounds. sciex.com The use of stable isotope-labeled internal standards, such as deuterated this compound (e.g., GLCA-d4), is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.net

Several studies have developed and validated LC-MS/MS methods for the simultaneous quantification of a large panel of bile acids, including this compound and its sulfated conjugate, in various biological samples. thermofisher.comnih.govnih.gov These methods are essential for profiling bile acid alterations in disease states. For instance, some methods can achieve rapid separation of numerous bile acid species in under 10 minutes. d-nb.info

Table 1: Example of LC-MS/MS Parameters for this compound Analysis

ParameterValue/DescriptionSource
Chromatography
ColumnReversed-phase (e.g., C18, Biphenyl) d-nb.infonih.gov
Mobile PhaseGradient of aqueous ammonium (B1175870) acetate (B1210297) and organic solvents (e.g., acetonitrile, methanol) nih.govnih.gov
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI) nih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) nih.govresearchgate.net
Precursor Ion (m/z)432.2 researchgate.net
Product Ion (m/z)74.0 researchgate.net
Internal StandardThis compound-d4 (GLCA-d4) researchgate.net

This table presents a generalized example. Specific parameters may vary significantly between different published methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including this compound. researchgate.netslideshare.net Unlike mass spectrometry, which provides information on mass-to-charge ratio, NMR provides detailed information about the chemical environment of individual atoms within the molecule, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.govjchps.com This allows for the unambiguous confirmation of the compound's structure.

For this compound, ¹H NMR spectra would reveal characteristic signals for the protons in the steroid nucleus, the glycine (B1666218) conjugate, and the methyl groups. researchgate.net The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants provide a molecular "fingerprint." core.ac.uk Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and between protons and their attached carbons, respectively, which is crucial for assigning all the signals in the spectrum and confirming the complete molecular structure. nih.govcore.ac.uk

While NMR is less sensitive than MS, making it challenging for quantifying low-abundance metabolites in complex mixtures, it is exceptionally powerful for analyzing the composition of samples like intact bile, where it can identify and quantify major conjugated bile acids in a single step without extensive sample preparation. nih.gov Predicted ¹H and ¹³C NMR spectra for this compound are available in databases like the Human Metabolome Database (HMDB), which can be used as a reference for experimental data. hmdb.ca

Hybrid Techniques (e.g., LC-NMR, LC-MS-NMR)

Hybrid or hyphenated techniques combine the separation power of liquid chromatography with the detection capabilities of one or more spectroscopic methods. rupress.org LC-NMR directly couples an LC system to an NMR spectrometer, allowing for the acquisition of NMR spectra for compounds as they elute from the column. biorxiv.orgsci-hub.se This is particularly useful for analyzing complex mixtures containing unknown components or unstable compounds. biorxiv.org

In the context of this compound research, LC-NMR could be used to separate it from its isomers, such as glycochenodeoxycholic acid, and obtain detailed structural information for each in a single run. reading.ac.uk The technique can be operated in different modes: on-flow (continuous acquisition), stop-flow (the flow is stopped to acquire data for a specific peak), or with a solid-phase extraction (SPE) interface (LC-SPE-NMR) to concentrate the analyte and enhance sensitivity. sci-hub.sesigmaaldrich.com The addition of a parallel mass spectrometer (LC-MS-NMR) provides complementary data, with MS giving the molecular weight and NMR providing the detailed structural information, making it a powerful combination for the unambiguous identification of metabolites in complex natural product extracts or biofluids. reading.ac.uksigmaaldrich.com

Metabolomics and Lipidomics Approaches

Metabolomics and lipidomics are systems-level approaches that aim to comprehensively identify and quantify all small molecules (metabolites) or lipids within a biological system. researchgate.net These "omics" strategies are frequently employed to discover biomarkers and understand metabolic pathways associated with various physiological or pathological states. This compound and its derivatives are often identified in these untargeted or targeted profiling studies. mdpi.comdntb.gov.ua

These studies typically rely on high-resolution mass spectrometry (HRMS), often coupled with ultra-performance liquid chromatography (UPLC), to generate vast datasets of metabolic features. researchgate.net Statistical analyses, such as principal component analysis (PCA) and volcano plots, are then used to identify metabolites that are significantly different between experimental groups. researchgate.netmetabolomicscentre.ca

For example, metabolomics studies have identified elevated levels of this compound sulfate (B86663) in association with conditions like atrial fibrillation and sepsis, highlighting its potential as a biomarker. nih.govbiorxiv.orgplos.orgresearchgate.net Lipidomics, which focuses on the comprehensive analysis of lipids, also plays a role as bile acids are key regulators of lipid metabolism. metabolomicscentre.ca These approaches provide a broad, hypothesis-generating view of metabolic changes, where specific findings related to this compound can then be further investigated using more targeted methods. sigmaaldrich.com

In Vitro Cell Culture Models for Mechanistic Studies

To explore the specific cellular and molecular mechanisms of action of this compound, researchers widely utilize in vitro cell culture models. These systems allow for controlled experiments to dissect the compound's effects on cellular processes, which is difficult to achieve in more complex whole-organism models.

Hepatocyte Models (Primary, Cell Lines)

Given that the liver is the central organ for bile acid synthesis and metabolism, hepatocyte models are the most relevant and commonly used systems for studying this compound. dls.com These models include both primary hepatocytes isolated directly from liver tissue and immortalized hepatoma cell lines.

Primary Hepatocytes: Primary human hepatocytes (PHHs) are considered the "gold standard" for in vitro liver studies because they most accurately reflect the complex metabolic and physiological functions of the liver in vivo. dls.comnih.gov They can be isolated from donor liver tissue and used as fresh or cryopreserved cells. thermofisher.com Researchers use primary hepatocytes in suspension or monolayer cultures to investigate the metabolism of this compound, its potential cytotoxicity, and its effects on gene expression and cellular signaling pathways. lonzabio.jpmdpi.com However, the use of primary hepatocytes is limited by their availability, donor-to-donor variability, and their tendency to lose some liver-specific functions over time in culture. dls.com

Hepatocyte Cell Lines: To overcome the limitations of primary cells, various human hepatoma cell lines are used. The HepG2 cell line, derived from a human hepatoblastoma, is one of the most widely used models in hepatotoxicity and metabolism studies. mdpi.comnih.gov These cells are easy to culture and provide a reproducible system for mechanistic investigations. Studies have used HepG2 cells to examine the cytotoxic effects of bile acids, including glycine-conjugated forms, and to explore the molecular pathways involved, such as the activation of transcription factors like AP-1 or the modulation of lipid metabolism. researchgate.netfoodandnutritionresearch.netplos.org While cell lines like HepG2 are valuable tools, it is important to note that they are of cancerous origin and may not fully replicate the metabolic profile of primary hepatocytes. nih.govmdpi.com For example, differences in the expression of key metabolic enzymes and transporters exist between HepG2 cells and primary hepatocytes, which can influence how they respond to compounds like this compound. mdpi.com

Table 2: Comparison of Hepatocyte Models for this compound Research

FeaturePrimary HepatocytesHepatocyte Cell Lines (e.g., HepG2)Source(s)
Physiological Relevance High (Gold Standard)Moderate dls.comnih.gov
Metabolic Capability Comprehensive, but can decline in culturePresent, but may differ from in vivo mdpi.commdpi.com
Availability Limited, donor-dependentHigh, readily available dls.commdpi.com
Reproducibility Lower (due to donor variability)High dls.commdpi.com
Lifespan in Culture ShortImmortal dls.comnih.gov
Common Applications Metabolism, drug-drug interactions, hepatotoxicityMechanistic toxicology, high-throughput screening thermofisher.complos.org

In Vivo Animal Models for Physiological Investigations

To understand the systemic effects of this compound (GLCA), researchers turn to in vivo animal models. These models are indispensable for studying the complex interplay between different organs and cell types that cannot be replicated in vitro.

1 Rodent Models (Mice, Rats, Guinea Pigs)

Rodent models are the most frequently used systems for investigating the pathophysiology of cholestasis and the specific toxicity of bile acids like GLCA. Rats and mice are particularly common due to their well-characterized genetics and the availability of transgenic strains.

One of the key applications of these models is in the study of cholestatic liver injury. For example, specific models of intrahepatic cholestasis can be induced by administering sulfated this compound to rats, allowing for a detailed examination of the resulting liver damage. globalauthorid.com In such models, researchers can track disease progression by measuring serum biomarkers like alkaline phosphatase (ALP) and gamma-glutamyl-transferase (GGT), which are indicative of damage to the biliary epithelium. researchgate.net

Transgenic mouse models are also crucial. For example, mice lacking specific bile acid transporters (like Mdr2-/- mice, a model for progressive familial intrahepatic cholestasis) are used to study how the genetic background influences susceptibility to bile acid-induced injury, where GLCA is one of the accumulating toxic bile acids. thno.org

Table 2: Applications of Rodent Models in this compound Research

Rodent Model Application Key Observations & Measurements Reference
Rat Induction of Intrahepatic Cholestasis Administration of sulfated this compound to induce cholestasis. globalauthorid.com
Mouse (Mdr2-/-) Model of Progressive Familial Intrahepatic Cholestasis Used to study chronic liver injury and fibrosis where toxic bile acids, including GLCA, accumulate. Analysis of ductular reaction and fibrosis. thno.org
Mouse (generic) Study of Bile Acid-Induced Inflammation Analysis of immune cell infiltration (macrophages, neutrophils) in the liver following exposure to cholestatic conditions. nih.gov

Considerations for Species-Specific Bile Acid Metabolism

A critical consideration when using animal models for bile acid research is the significant difference in bile acid metabolism and composition across species. researchgate.net The profile of bile acids in humans is different from that in most rodents. For instance, mice primarily synthesize cholic acid and chenodeoxycholic acid, which are then conjugated almost exclusively with taurine (B1682933). Humans, however, conjugate their primary bile acids with both glycine and taurine.

Furthermore, the conversion of primary bile acids to secondary bile acids by gut microbiota also differs. The major secondary bile acids in humans are deoxycholic acid and lithocholic acid (from which GLCA is derived via glycine conjugation). Mice, on the other hand, produce muricholic acids, which are not found in significant amounts in humans. These differences in the bile acid pool mean that the direct effects and relative toxicity of a specific bile acid like GLCA might not be perfectly recapitulated in a rodent model. Therefore, findings from rodent studies must be interpreted with caution, and researchers often need to use specific experimental diets or genetic modifications to create a bile acid profile that more closely resembles that of humans. researchgate.net

Mechanistic Roles of Glycolithocholate in Pathophysiological Processes

Hepatic Pathologies

Glycolithocholate, a secondary bile acid, is implicated in the progression of several liver diseases through various mechanisms.

Cholestasis and Cholestatic Liver Injury Mechanisms

Cholestasis is a condition characterized by the impairment of bile formation and flow, leading to the accumulation of bile acids within the liver. This buildup can cause significant liver cell injury. xiahepublishing.comknowcholestaticliverdisease.com this compound is considered a hydrophobic and potentially hepatotoxic bile acid. researchgate.net Its accumulation during cholestasis is associated with liver damage. xiahepublishing.comresearchgate.net

The mechanisms underlying this compound-induced cholestatic liver injury are multifaceted. One key aspect is the disruption of the canalicular membrane's integrity due to the detergent properties of bile acids, leading to the solubilization of membrane phospholipids. oup.com While the bile salt export pump (BSEP) is the primary transporter for most bile acids, certain bile acids, including sulfated this compound, are preferentially transported by the multidrug resistance-associated protein 2 (MRP2). vub.ac.be This suggests a potential role for MRP2 in the pathogenesis of cholestasis. vub.ac.be In fact, mutations in the MRP2 gene have been identified in patients with intrahepatic cholestasis of pregnancy, and impaired MRP2-mediated transport has been linked to cholestasis in animal models. vub.ac.be

Furthermore, the accumulation of toxic bile salts like this compound can induce mitochondrial damage, increase the production of reactive oxygen species (ROS), and trigger apoptosis (programmed cell death) in hepatocytes. xiahepublishing.com Studies have shown that increased serum concentrations of hydrophobic/hepatotoxic bile acids, including this compound, are observed in certain patient populations, potentially increasing their susceptibility to drug-induced liver injury. researchgate.net The sulfation of this compound is a critical step in its elimination and detoxification. nih.gov

MechanismDescriptionKey Molecules/Pathways Involved
Disruption of Canalicular Membrane IntegrityThe detergent action of accumulated bile acids solubilizes membrane phospholipids, compromising the barrier function of the canalicular membrane. oup.comPhospholipids
Altered Bile Acid TransportWhile BSEP is the main bile acid transporter, sulfated this compound is preferentially extruded by MRP2, implicating MRP2 in cholestasis pathogenesis. vub.ac.beBSEP, MRP2
Mitochondrial Dysfunction and Oxidative StressToxic bile salt accumulation leads to mitochondrial damage and an increase in reactive oxygen species (ROS). xiahepublishing.comMitochondria, ROS
Hepatocyte ApoptosisIncreased intracellular bile acid concentrations trigger programmed cell death in liver cells. xiahepublishing.comApoptosis signaling pathways

Liver Fibrosis Development and Progression

Liver fibrosis is the excessive accumulation of extracellular matrix proteins, including collagen, in the liver, often as a response to chronic liver injury. This compound is implicated in the progression of liver fibrosis.

One of the key mechanisms involves the activation of hepatic stellate cells (HSCs), the primary cell type responsible for producing the fibrotic scar in the liver. While direct studies on this compound are limited, other conjugated bile acids like glycocholic acid (GCA) have been shown to induce the expression of connective tissue growth factor (CTGF) in hepatocytes, which in turn activates HSCs. nih.gov

Furthermore, secondary bile acids, as a class, are known to contribute to liver fibrosis. They can suppress the expression of the CXCL16 ligand in the liver, which leads to a decrease in the number of hepatic Natural Killer T (NKT) cells. mdpi.com This reduction in NKT cells can accelerate the process of liver fibrosis. mdpi.com In cholestatic conditions, the accumulation of bile acids, including potentially this compound, can perpetuate liver injury and inflammation, driving the fibrotic process. frontiersin.org

MechanismDescriptionKey Molecules/Pathways Involved
Hepatic Stellate Cell (HSC) ActivationActivated HSCs are the primary source of extracellular matrix proteins that form the fibrotic scar. Some bile acids promote HSC activation. nih.govConnective Tissue Growth Factor (CTGF)
Modulation of Immune CellsSecondary bile acids can reduce the number of hepatic NKT cells by suppressing the CXCL16 ligand, which can accelerate fibrosis. mdpi.comCXCL16, NKT cells
Chronic Inflammation and InjuryThe ongoing liver cell damage caused by cholestasis and bile acid accumulation provides a continuous stimulus for fibrogenesis. frontiersin.orgInflammatory cytokines

Non-Alcoholic Fatty Liver Disease (NAFLD) Pathogenesis

Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. It exists on a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage and can progress to cirrhosis and hepatocellular carcinoma. nih.gov

The role of this compound in NAFLD pathogenesis is linked to alterations in bile acid metabolism. Studies have shown that patients with NAFLD have significant changes in their circulating bile acid composition. researchgate.netnih.gov Specifically, a dysregulated ratio of primary to secondary bile acids has been observed. nih.gov While some studies point to an increase in certain bile acids, the specific role of this compound can be complex. For instance, in patients with NASH, the more severe form of NAFLD, there are notable changes in the bile acid pool, and these changes correlate with the histological features of the disease. researchgate.net

One proposed mechanism involves the gut-liver axis. Changes in the gut microbiota can alter bile acid metabolism, contributing to NAFLD progression. nih.gov Furthermore, bile acids are signaling molecules that can influence lipid and glucose metabolism. corcept.com Dysregulation of these signaling pathways by altered bile acid profiles, potentially including changes in this compound levels, can contribute to the metabolic disturbances seen in NAFLD. dovepress.com For example, bile acids can activate the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis. nih.govmdpi.com Decreased FXR signaling has been observed in NAFLD. nih.gov

Hepatocellular Carcinoma (HCC) Mechanistic Linkages

Hepatocellular carcinoma (HCC) is the most common type of primary liver cancer and a major cause of cancer-related death worldwide. karger.com There is growing evidence linking bile acids, including this compound, to the development and progression of HCC.

One significant mechanism involves the modulation of the immune response within the liver. In non-tumor liver tissue from patients with primary liver cancer, levels of the secondary bile acid this compound have been found to be inversely correlated with the expression of CXCL16. karger.complos.orgresearchgate.netnih.gov CXCL16 is a chemokine that attracts CXCR6-expressing Natural Killer T (NKT) cells, which play a role in anti-tumor immunity. karger.comresearchgate.netnih.gov By suppressing CXCL16, this compound may inhibit the accumulation of NKT cells in the liver, thereby creating a more permissive environment for tumor growth. karger.complos.orgresearchgate.netnih.gov

Furthermore, high levels of certain bile acids can cause DNA damage through the production of reactive oxygen species (ROS), a process that can contribute to carcinogenesis. karger.comnih.gov For example, glycochenodeoxycholate (GCDC), another conjugated bile acid, has been shown to induce ROS generation and oxidative DNA damage in cholangiocytes, the cells lining the bile ducts. nih.gov This DNA damage, if not properly repaired, can lead to mutations in tumor suppressor genes and oncogenes, promoting cancer development. mdpi.comnih.gov The accumulation of deoxycholic acid (DCA), a secondary bile acid, has also been linked to DNA damage and liver carcinogenesis in animal models. nih.gov

The gut microbiota plays a crucial role in this process by metabolizing primary bile acids into secondary bile acids like this compound. karger.complos.org Dysbiosis, or an imbalance in the gut microbiota, can lead to an altered bile acid profile that may promote HCC. karger.complos.org

MechanismDescriptionKey Molecules/Pathways Involved
Immune ModulationThis compound is inversely correlated with CXCL16 expression, potentially inhibiting the recruitment of anti-tumor NKT cells to the liver. karger.complos.orgresearchgate.netnih.govCXCL16, CXCR6, NKT cells
DNA DamageHigh concentrations of certain bile acids can induce the production of reactive oxygen species (ROS), leading to oxidative DNA damage and potentially promoting carcinogenesis. karger.comnih.govnih.govReactive Oxygen Species (ROS), 8-hydroxydeoxyguanosine (8-OHdG)
Gut Microbiota-Bile Acid AxisGut microbial metabolism produces secondary bile acids. Dysbiosis can alter the bile acid pool, creating a pro-tumorigenic environment. karger.complos.orgGut microbiota, Primary and Secondary Bile Acids

Cardiovascular System Dysregulation

Atrial Fibrillation Pathogenesis and Bile Acid Linkages

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia, characterized by irregular and often rapid heart rate. frontiersin.org Emerging evidence suggests a link between gut health, bile acid metabolism, and the pathogenesis of AF. afiponline.orgaerjournal.comnih.gov

Studies have identified an association between circulating levels of certain secondary bile acids and the risk of developing AF. Specifically, higher levels of this compound sulfate (B86663) have been significantly associated with an increased risk of AF in some patient cohorts. frontiersin.orgaerjournal.commdpi.com This association appears to be independent of traditional cardiovascular risk factors and markers of liver damage. mdpi.com However, it is worth noting that in a replication study, the association between this compound sulfate and AF risk was not confirmed, suggesting potential population-specific differences or other contributing factors. biorxiv.org

The proposed mechanisms by which bile acids, including this compound, may contribute to AF pathogenesis are complex and involve direct and indirect effects on the heart. Bile acids can directly impact the electrophysiological properties of cardiomyocytes. afiponline.orgaerjournal.comnih.govresearchgate.net They have been shown to alter the function of cardiac ion channels, which are crucial for maintaining normal heart rhythm. afiponline.orgaerjournal.comnih.govresearchgate.netcvphysiology.com For example, some bile acids can depolarize the resting membrane potential and affect calcium signaling within heart cells, potentially leading to arrhythmias. aerjournal.comnih.govnih.gov

Additionally, bile acids can act as signaling molecules through receptors such as the G-protein coupled bile acid receptor 1 (TGR5) and muscarinic receptors, influencing pathways that regulate calcium homeostasis. aerjournal.comnih.govresearchgate.net Disruption of the enterohepatic circulation of bile acids, which can occur in liver disease, can lead to their spillover into the systemic circulation, increasing their potential to exert effects on extrahepatic organs like the heart. aerjournal.comnih.gov

MechanismDescriptionKey Molecules/Pathways Involved
Direct Effects on Cardiac Ion ChannelsBile acids can alter the function of ion channels in cardiomyocytes, affecting the heart's electrical activity and potentially leading to arrhythmias. afiponline.orgaerjournal.comnih.govresearchgate.netcvphysiology.comNa+, K+, Ca++ channels
Alteration of Calcium SignalingBile acids can disrupt calcium homeostasis within heart cells, a key factor in cardiac muscle contraction and electrical signaling. aerjournal.comnih.govresearchgate.netCa++ signaling pathways
Receptor-Mediated SignalingBile acids can activate receptors like TGR5 and muscarinic receptors, influencing intracellular signaling pathways that can affect heart function. aerjournal.comnih.govresearchgate.netTGR5, Muscarinic receptors

Neurological and Neuroinflammatory Modulations

This compound (GLCA), a secondary bile acid, is increasingly recognized for its role in modulating neurological and neuroinflammatory processes. While research is ongoing, current evidence points to its involvement in both neurosensory phenomena, such as pain, and the complex mechanisms of neuroinflammation.

Neurosensory Sensations (e.g., Pain Perception)

The perception of pain is a complex process involving the transduction, transmission, modulation, and perception of noxious stimuli. wfsahq.orgajol.info Emerging research suggests that metabolites, including bile acids like this compound, can influence these pathways.

One area of investigation is the link between the gut microbiome and pain perception. Studies have identified alterations in the gut microbiota of individuals with chronic pain conditions like fibromyalgia. researchgate.net In some cases, these changes are associated with different fecal concentrations of certain bile acids, including this compound. researchgate.net The gut-brain axis, a bidirectional communication network, is a key area of focus for understanding how gut-derived signals, such as microbial metabolites, can influence neurological functions, including pain. frontiersin.org

The mechanisms by which this compound may modulate pain are still being elucidated. However, it is known that various metabolites can influence neuronal activity and glial cell function, which are integral to pain signaling. nih.gov For instance, the inhibition of glycolysis, a fundamental metabolic pathway, has been shown to alleviate certain types of pain. nih.gov While direct evidence linking this compound to specific pain modulation pathways is still developing, its role as a signaling molecule within the broader metabolic system suggests a potential for indirect influence on neurosensory processes.

Table 1: Research Findings on this compound and Neurosensory Perception

Study Focus Key Findings Potential Implication Citation
Fibromyalgia and Gut Microbiota Altered fecal concentrations of this compound observed in individuals with fibromyalgia. Suggests a potential link between gut microbial metabolism of bile acids and chronic pain. researchgate.net
General Pain Physiology Pain perception involves complex processes of transduction, transmission, modulation, and perception. Provides the foundational understanding of how metabolites could potentially influence pain pathways. wfsahq.orgajol.info
Metabolism and Pain Inhibition of metabolic pathways like glycolysis can impact pain sensation. Highlights the role of metabolic regulation in pain, a process where bile acids are key players. nih.gov

Neuroinflammation Mechanisms

Neuroinflammation is a critical process in the central nervous system (CNS) involving glial cells like microglia and astrocytes. explorationpub.com It plays a dual role, contributing to both neuroprotection and neurodegeneration. mdpi.com The gut-brain axis is increasingly recognized as a significant modulator of neuroinflammatory responses, with gut microbiota and their metabolites, such as bile acids, playing a pivotal role. frontiersin.org

This compound's involvement in neuroinflammation appears to be multifaceted. Research has indicated that certain bile acids can exert anti-inflammatory effects. For example, tauroursodeoxycholic acid (TUDCA), another bile acid, has been shown to suppress the synthesis of inflammatory cytokines in microglial cells by activating the TGR5 receptor. mdpi.com This activation leads to a decrease in the pro-inflammatory NF-κB signaling pathway. mdpi.com

Conversely, the balance of different bile acids seems to be crucial. In the context of liver cancer, a negative correlation has been observed between this compound and the expression of CXCL16, a chemokine involved in immune cell infiltration, in peritumoral liver tissue. mdpi.commdpi.com This suggests that this compound may have a modulatory effect on immune responses.

Furthermore, a study using Mendelian randomization found that this compound sulfate was associated with a protective effect against Alzheimer's disease, a neurodegenerative disorder with a significant neuroinflammatory component. nih.gov This finding points towards a potential role for this compound in mitigating neuroinflammatory processes that contribute to such diseases. The mechanisms are thought to involve the interaction between metabolites and immune cells, influencing disease risk. nih.gov

The activation of various signaling pathways is central to neuroinflammation. These include Toll-like receptor (TLR) pathways, the JAK/STAT pathway, and the MAPK signaling pathway, all of which can be influenced by metabolites. mdpi.com For instance, the activation of TLRs on microglia can trigger the production of pro-inflammatory cytokines. frontiersin.org The modulation of these pathways by bile acids like this compound, either directly or indirectly, is a key area of ongoing research.

Table 2: Research Findings on this compound and Neuroinflammation

Study Focus Key Findings Potential Mechanism Citation
Alzheimer's Disease This compound sulfate showed a protective association against Alzheimer's disease. Interaction with immune cells to influence disease risk. nih.gov
Liver Cancer Immune Response Inverse correlation between this compound and CXCL16 expression in peritumoral liver tissue. Modulation of immune cell infiltration and response. mdpi.commdpi.com
General Neuroinflammation Neuroinflammation is mediated by glial cells and influenced by the gut-brain axis. Gut-derived metabolites like bile acids can modulate neuroinflammatory pathways. frontiersin.orgexplorationpub.com
Bile Acid Receptor Signaling Activation of the TGR5 receptor by some bile acids can suppress pro-inflammatory cytokine production. Downregulation of the NF-κB signaling cascade. mdpi.com

Future Research Avenues and Mechanistic Exploration

Elucidation of Novel Glycolithocholate Signaling Pathways

Future research is poised to uncover the detailed signaling networks through which this compound exerts its effects. While it is known to interact with bile acid receptors such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), the downstream consequences of these interactions are not fully mapped.

Activation of TGR5 by bile acids typically initiates a signaling cascade involving the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA) and other downstream effectors. nih.gov This can lead to various cellular responses, including the regulation of inflammation, energy homeostasis, and cell proliferation. mdpi.comfrontiersin.org In the context of this compound, particularly its sulfated form, its association with an increased risk of atrial fibrillation may be linked to the modulation of cardiomyocyte cell membrane structure, cardiac ion channels, and calcium (Ca2+) signaling. nih.govresearchgate.net Future studies could focus on how this compound-mediated TGR5 activation specifically impacts these processes in cardiac cells.

Similarly, the interaction of this compound with FXR, a nuclear receptor that regulates the expression of numerous genes involved in bile acid, lipid, and glucose metabolism, warrants deeper investigation. naspghan.orgnih.gov While some bile acids are potent FXR agonists, leading to a feedback inhibition of bile acid synthesis, the precise effect of this compound on the full spectrum of FXR target genes is an area for further exploration. nih.gov

Furthermore, in the context of hepatocellular carcinoma (HCC), an inverse correlation has been observed between this compound levels and the expression of the chemokine CXCL16 in non-tumor liver tissue, suggesting a role in modulating the tumor immune microenvironment. nih.gov The signaling pathways that connect this compound to the regulation of CXCL16 and other immunomodulatory molecules are a critical gap in our current knowledge.

Systems Biology Approaches Integrating Multi-Omics Data (e.g., Metabolomics, Metagenomics, Transcriptomics)

The complexity of this compound's biological roles necessitates a holistic approach that integrates data from multiple "omics" platforms. researchgate.net Systems biology, which combines high-throughput data generation with computational modeling, offers a powerful framework for understanding the intricate networks involving this compound. researchgate.netnih.govfrontlinegenomics.comnih.gov Integrating metabolomics with transcriptomics, proteomics, and metagenomics (analysis of the gut microbiome) can provide a comprehensive picture of how this compound influences and is influenced by the host's genetic and microbial landscape.

Recent studies have begun to demonstrate the power of this approach. For instance, an integrated analysis of metabolomics and transcriptomics in the context of metabolic-associated fatty liver disease (MAFLD) identified this compound as a key metabolite. dovepress.com This study linked changes in this compound levels to the differential expression of several genes crucial to lipid and bile acid metabolism. dovepress.com Another study combining metabolomics and transcriptomics in the context of influenza vaccine response found that plasma levels of this compound increased in older adults post-vaccination. nih.gov This increase was negatively correlated with the gene expression of components of the NLRP3 inflammasome and the AP-1 transcription factors JUN and FOS, suggesting a potential anti-inflammatory or immunomodulatory role for this bile acid in this specific context. nih.gov

Future systems biology research should aim to build predictive models of this compound activity. By combining data on gut microbial composition (metagenomics), host gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can uncover novel correlations and causal relationships. biorxiv.org This integrated approach is essential for deciphering how diet and the gut microbiome influence this compound production and how, in turn, this compound affects host physiology and disease susceptibility. biologists.com

Omics ApproachKey Findings Related to this compoundAssociated Genes/PathwaysDisease ContextReference
Metabolomics & TranscriptomicsIdentified as a key differential metabolite.SMPD3, SYNJ2, ACOT4, CYP7A1, ACOT1; Bile Acid Biosynthesis, Fatty Acid MetabolismMetabolic-Associated Fatty Liver Disease (MAFLD) dovepress.com
Metabolomics & TranscriptomicsIncreased levels in older adults post-vaccination; negatively correlated with inflammasome activation.NLRP3, JUN, FOSInfluenza Vaccination Response nih.gov
MetabolomicsElevated levels of this compound sulfate (B86663) associated with increased risk.Not specifiedAtrial Fibrillation plos.org

Refinement of In Vitro and In Vivo Models for Specific Mechanistic Inquiries

To dissect the specific mechanisms of this compound action, the refinement and application of specialized in vitro and in vivo models are crucial.

In Vitro Models:

Hepatocyte Models: Sandwich-cultured human and rat hepatocytes are established models for studying drug-induced cholestasis and the disposition of bile acids. nih.govjci.org These models can be used to investigate how this compound affects hepatocyte function and the expression of key bile acid transporters like the Bile Salt Export Pump (BSEP) and the Na+-taurocholate cotransporting polypeptide (NTCP). naspghan.org Furthermore, studies using fluorescently-labeled lithocholate in isolated hepatocyte couplets have revealed that, unlike other bile acids that traverse the hepatocyte via a cytoplasmic route, lithocholate analogues are transported through vesicle-mediated transcytosis. semanticscholar.orgnih.gov This process was shown to involve a significant redistribution of the protein annexin (B1180172) II. semanticscholar.orgnih.gov Future studies could use this model to specifically track the intracellular journey of this compound and identify the molecular machinery involved.

Intestinal Cell Models: The human colon adenocarcinoma cell line, Caco-2, is a widely accepted model for the intestinal barrier. researchgate.netresearchgate.netmedtechbcn.comnih.gov When grown on semi-permeable filters, these cells differentiate to form a monolayer that mimics the transport functions of the intestinal epithelium. nih.gov Caco-2 cells can be employed to study the intestinal absorption and transport of this compound and to investigate how it might interact with intestinal transporters like the Apical Sodium-Dependent Bile Acid Transporter (ASBT). researchgate.netresearchgate.net

In Vivo Models:

Cholestasis Models: Animal models of cholestasis, such as mice with a bile duct ligation or genetic models like cholate-fed Atp8b1G308V/G308V mice, are invaluable for studying the in vivo consequences of bile acid accumulation. mdpi.com The Atp8b1 mutant mouse model, in particular, allows for the induction of hepatocellular cholestasis, making it possible to study the direct profibrotic effects of specific bile acids, like the human bile salt glycochenodeoxycholate, in a controlled manner. mdpi.com These models can be adapted to investigate the specific contribution of this compound to cholestatic liver injury and fibrosis.

Humanized Microbiome Models: Given that this compound is a secondary bile acid produced by gut bacteria, germ-free mice colonized with specific human bacterial consortia or individual bacterial species can be used to pinpoint the microbes responsible for its synthesis. These gnotobiotic models are essential for studying the interplay between the gut microbiome, this compound production, and host health.

Exploration of this compound’s Role in Emerging Disease Mechanisms

Research is beginning to implicate this compound in a range of diseases beyond the liver and intestine, opening up new avenues of investigation.

Atrial Fibrillation: Multiple epidemiological studies have identified a significant association between elevated circulating levels of this compound sulfate and an increased risk of developing atrial fibrillation (AF), the most common cardiac arrhythmia. researchgate.netplos.orgresearchgate.netfrontiersin.org The proposed mechanisms are broad, encompassing inflammation, oxidative stress, atrial remodeling, and direct effects on cardiomyocyte electrical activity and calcium homeostasis. nih.govresearchgate.net Future research must focus on validating these proposed mechanisms in relevant cardiac models to establish a causal link and understand how this bile acid contributes to the pathogenesis of AF. ucsf.edu

Hepatocellular Carcinoma (HCC) and Immune Modulation: The tumor microenvironment plays a critical role in cancer progression and response to therapy. explorationpub.commdpi.comfrontiersin.org Emerging evidence suggests that bile acids, including this compound, can modulate the immune landscape within the liver. nih.gov The inverse correlation between this compound and the NKT cell-recruiting chemokine CXCL16 in liver tissue suggests that this bile acid may contribute to an immunosuppressive microenvironment, potentially facilitating tumor immune evasion. nih.govfrontiersin.org Elucidating how this compound influences the function of immune cells such as T cells, natural killer (NK) cells, and macrophages within the liver is a key area for future cancer research.

Viral Infections: An intriguing, yet underexplored, area is the potential role of this compound in infectious diseases. Preliminary in vitro findings have indicated that this compound 3-sulfate can inhibit the replication of Human Immunodeficiency Virus-1 (HIV-1). The mechanism behind this observation is currently unknown. researchgate.netmdpi.comnih.gov Further studies are required to confirm this anti-viral activity and to determine the molecular target within the HIV-1 life cycle. libretexts.org This could potentially open up a novel therapeutic avenue based on host-derived metabolites.

Q & A

Q. How does pH influence the stability and recovery of this compound in vitro?

  • Methodological Answer : Perform stability assays at physiological pH (6.0–7.4) using phosphate-buffered solutions. Linear regression models (e.g., recovery rate vs. pH) show reduced recovery at lower pH due to precipitation. Include tauro-conjugated analogs as controls to differentiate pH effects on sulfated vs. non-sulfated forms .

Q. What is the role of this compound in bile acid (BA) receptor signaling pathways?

  • Methodological Answer : Investigate GLCA's affinity for receptors like FXR and TGR5 using luciferase reporter assays. Compare EC₅₀ values with primary BAs (e.g., cholic acid). Clinical cohorts show GLCA sulfate correlates inversely with Lactobacillus colonization, suggesting microbiota-driven modulation of BA metabolism .

Advanced Research Questions

Q. How can conflicting epidemiological data on this compound sulfate and atrial fibrillation (AF) risk be reconciled?

  • Methodological Answer : In the ARIC study, GLCA sulfate showed race-dependent associations (HR = 1.19 in Black vs. 1.04 in White participants). Use stratified Cox proportional hazards models and test interactions with covariates (e.g., kidney function). Replication in diverse cohorts and Mendelian randomization can clarify causality .

Q. What experimental designs address the transport specificity of this compound in hepatobiliary systems?

  • Methodological Answer : Employ competitive inhibition assays with fluorescent analogs (e.g., cholyl-L-lysyl-fluorescein) to identify canalicular bile salt transporter (cBST) substrates. Use TR- rats (lacking multiorganic anion transporter) to isolate cBST-mediated excretion .

Q. How do metabolomic networks integrate this compound sulfate with other metabolic pathways in disease?

  • Methodological Answer : Construct metabolic networks using Spearman correlations between GLCA sulfate and lipid/thyroid hormone metabolites. In women, GLCA sulfate positively associates with free thyroxine (FT4), suggesting sex-specific regulatory nodes. Apply false discovery rate (FDR) correction (e.g., q <0.05) to prioritize significant edges .

Q. What biomarkers differentiate NTCP deficiency from other cholestatic liver diseases using this compound profiles?

  • Methodological Answer : Measure serum GLCA alongside tauro-α-muricholic acid and glycodeoxycholic acid. NTCP deficiency shows elevated GLCA but reduced lithocholic acid. Use ROC analysis (AUC >0.85) to validate panels, adjusting for age and liver enzyme levels .

Methodological Considerations

  • Statistical Rigor : In cohort studies, apply Bonferroni correction for metabolome-wide analyses (e.g., threshold p <3.5×10⁻⁴ for 245 metabolites) .
  • Analytical Validation : Report CVs for batch effects in multi-center studies. The ARIC study found a 7.6% CV for total BAs, critical for interpreting GLCA as a disease biomarker .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.